(1-cyclopentylpiperidin-4-yl)methanamine
Description
Properties
IUPAC Name |
(1-cyclopentylpiperidin-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c12-9-10-5-7-13(8-6-10)11-3-1-2-4-11/h10-11H,1-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBQGQSUQRLEZFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10390126 | |
| Record name | 1-(1-Cyclopentylpiperidin-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132864-60-9 | |
| Record name | 1-(1-Cyclopentylpiperidin-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(1-cyclopentylpiperidin-4-yl)methanamine chemical properties
An In-Depth Technical Guide to (1-cyclopentylpiperidin-4-yl)methanamine: Chemical Properties and Synthetic Strategies
Introduction
(1-cyclopentylpiperidin-4-yl)methanamine is a disubstituted piperidine derivative that has garnered significant interest within the fields of medicinal chemistry and organic synthesis. As a bifunctional molecule, it features a primary amine ripe for derivatization and a tertiary amine embedded within a sterically defined piperidine ring, which is further substituted with a cyclopentyl group. This unique combination of structural motifs makes it a valuable building block for the synthesis of complex molecules with potential therapeutic applications. Piperidine rings are a common feature in many approved drugs, valued for their ability to impart favorable physicochemical properties such as aqueous solubility and to serve as a rigid scaffold for orienting pharmacophoric elements.
This technical guide offers a comprehensive overview of the chemical properties, synthesis, and reactivity of (1-cyclopentylpiperidin-4-yl)methanamine. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic endeavors. The discussion emphasizes the rationale behind synthetic choices and provides detailed protocols, reflecting a field-proven perspective on its practical application.
Physicochemical and Structural Properties
The core structure of (1-cyclopentylpiperidin-4-yl)methanamine dictates its physical and chemical behavior. The presence of two nitrogen atoms, one primary and one tertiary, allows for hydrogen bonding and protonation, influencing its solubility and basicity. The cyclopentyl group adds lipophilicity, which can be crucial for modulating pharmacokinetic properties in drug candidates.
| Property | Value | Source(s) |
| IUPAC Name | (1-cyclopentylpiperidin-4-yl)methanamine | N/A |
| Molecular Formula | C₁₁H₂₂N₂ | [1] |
| Molecular Weight | 182.31 g/mol | [1][2] |
| CAS Number | 132864-60-9 | [1] |
| Appearance | Liquid (predicted/reported) | [3] |
| pKa (Predicted) | ~10.5 (primary amine), ~9.0 (tertiary amine) | N/A |
| Solubility | Soluble in polar organic solvents; slightly soluble in water. | [4][5] |
| Storage Temperature | +4 °C or Sealed in dry, 2-8°C | [3][5] |
Note: pKa values are estimates based on analogous structures and are influenced by the specific molecular environment. Experimental determination is recommended for precise values.
Synthesis and Mechanistic Rationale
The synthesis of (1-cyclopentylpiperidin-4-yl)methanamine can be approached through several strategic disconnections. A highly efficient and common route involves a two-step sequence starting from a commercially available piperidine derivative: N-alkylation followed by nitrile reduction. This approach is favored for its high yields and the reliability of the chemical transformations involved.
Preferred Synthetic Pathway: N-Alkylation and Nitrile Reduction
This strategy begins with the N-alkylation of 4-cyanopiperidine with a suitable cyclopentyl electrophile, followed by the chemical reduction of the nitrile group to the primary amine.
Caption: Synthetic workflow for (1-cyclopentylpiperidin-4-yl)methanamine.
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of 1-Cyclopentylpiperidine-4-carbonitrile
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-cyanopiperidine (1.0 eq), potassium carbonate (K₂CO₃, 2.5 eq) as a base, and acetonitrile (ACN) as the solvent.
-
Reagent Addition: Add cyclopentyl bromide (1.2 eq) to the suspension. The use of an alkyl bromide is a balance between reactivity and stability; cyclopentyl iodide could offer higher reactivity but is more costly and less stable.
-
Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting material.
-
Workup: After cooling to room temperature, filter the solid K₂CO₃ and wash with ACN. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product. Further purification via flash column chromatography (silica gel) may be performed if necessary.
Causality: Potassium carbonate is chosen as a mild, inexpensive, and heterogeneous base, simplifying the workup process as it can be easily filtered off. Acetonitrile is an ideal polar aprotic solvent for this Sₙ2 reaction, effectively solvating the cation while not interfering with the nucleophilic piperidine nitrogen.
Step 2: Synthesis of (1-cyclopentylpiperidin-4-yl)methanamine
-
Setup: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF). Extreme caution is required when handling LiAlH₄ as it is highly reactive with water.
-
Reagent Addition: Cool the suspension to 0°C using an ice bath. Slowly add a solution of 1-cyclopentylpiperidine-4-carbonitrile (1.0 eq) in anhydrous THF dropwise. The slow addition is critical to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC until the nitrile starting material is fully consumed.
-
Workup (Fieser method): Cool the reaction mixture to 0°C. Cautiously and sequentially add water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is designed to safely quench the excess LiAlH₄ and precipitate aluminum salts, which can be easily filtered.
-
Purification: Stir the resulting granular precipitate for 1 hour, then filter it through a pad of Celite®, washing thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to yield (1-cyclopentylpiperidin-4-yl)methanamine. The product is often of sufficient purity for subsequent steps, but can be distilled under vacuum if required.
Causality: LiAlH₄ is a powerful reducing agent capable of reducing nitriles to primary amines in high yield. An alternative, safer method is catalytic hydrogenation using Raney Nickel (Raney Ni) and a hydrogen atmosphere.[6] While this avoids pyrophoric reagents, it requires specialized high-pressure equipment.
Spectroscopic Characterization
While specific spectra are proprietary, the structure of (1-cyclopentylpiperidin-4-yl)methanamine allows for the prediction of key spectroscopic features essential for its identification and purity assessment.[7][8]
-
¹H NMR: The spectrum would be complex but informative. Expect multiplets in the aliphatic region (1.0-3.5 ppm). Key signals would include:
-
A broad singlet for the -NH₂ protons (exchangeable with D₂O).
-
A doublet for the -CH₂-NH₂ protons.
-
Overlapping multiplets for the piperidine and cyclopentyl ring protons. The proton at the junction of the cyclopentyl group and the piperidine nitrogen would likely appear as a distinct multiplet.
-
-
¹³C NMR: The spectrum should display 11 distinct signals corresponding to the 11 unique carbon atoms in the molecule. The aminomethyl carbon (-CH₂-NH₂) would appear around 45 ppm, while the carbons of the piperidine and cyclopentyl rings would resonate between 25-60 ppm.
-
Mass Spectrometry (MS): The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion (M⁺) or protonated molecular ion ([M+H]⁺) peak at m/z 182 or 183, respectively.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations for the primary amine, typically appearing as two bands in the 3300-3500 cm⁻¹ region, and C-H stretching vibrations just below 3000 cm⁻¹.
Chemical Reactivity and Synthetic Utility
The synthetic value of (1-cyclopentylpiperidin-4-yl)methanamine lies in the differential reactivity of its two nitrogen centers. The primary amine is a potent nucleophile, readily participating in a variety of bond-forming reactions, while the tertiary piperidine nitrogen is primarily basic.
Caption: Key reactions involving the primary amine of the title compound.
-
Acylation: The primary amine reacts readily with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents like EDC/HOBt) to form stable amide bonds.[9] This is one of the most common derivatizations in drug discovery to introduce new functionalities.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), yields secondary or tertiary amines.[10] This reaction is highly efficient and proceeds under mild conditions, making it a cornerstone of library synthesis.
-
N-Alkylation: While direct alkylation can be difficult to control and may lead to over-alkylation, it can be achieved with suitable alkyl halides.
-
Sulfonylation: Reaction with sulfonyl chlorides affords sulfonamides, another important functional group in medicinal chemistry known for its hydrogen bonding capabilities and metabolic stability.
The tertiary piperidine nitrogen is a Brønsted-Lowry base and will be protonated under acidic conditions to form a water-soluble salt. This property is frequently exploited to improve the formulation of drug candidates.
Applications in Drug Discovery
The (1-cyclopentylpiperidin-4-yl)methanamine scaffold is a privileged structure in modern drug discovery. Its components contribute to desirable pharmacokinetic and pharmacodynamic properties.
-
Scaffold for CNS Agents: Piperidine derivatives are prevalent in drugs targeting the central nervous system (CNS). The basic nitrogen is often crucial for interaction with neurotransmitter receptors.[4]
-
Modulation of Physicochemical Properties: The cyclopentyl group increases the lipophilicity (logP) of the molecule, which can enhance membrane permeability and oral absorption.[6] The piperidine and aminomethyl groups ensure a degree of aqueous solubility, creating a balanced profile.
-
Building Block for Kinase Inhibitors: The piperidine ring can serve as a non-planar scaffold to orient substituents into the specific pockets of kinase active sites. Several kinase inhibitors incorporate piperidine moieties.[11]
-
Antiviral and Anti-inflammatory Agents: Substituted piperidines are key components in various therapeutic agents, including CCR5 antagonists for HIV-1 entry inhibition and novel anti-inflammatory drugs.[12][13] The aminomethyl handle provides a convenient attachment point for building out more complex structures targeting these biological pathways.
Conclusion
(1-cyclopentylpiperidin-4-yl)methanamine is a synthetically accessible and highly versatile chemical building block. Its well-defined structure, featuring differentially reactive primary and tertiary amines, provides a robust platform for the development of diverse chemical libraries. A thorough understanding of its physicochemical properties, synthetic routes, and reactivity profile enables chemists to strategically incorporate this valuable scaffold into the design and synthesis of novel therapeutic agents across a wide range of disease areas. The methodologies described herein represent reliable and scalable pathways to access this compound, empowering further innovation in drug discovery and development.
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PubMed. Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. [Link]
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ResearchGate. (2001). Comparative study of reductive amination reaction on 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid and its monomethoxy analog using the Multipin™ approach. [Link]
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ResearchGate. A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor. [Link]
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PubMed. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. [Link]
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PubMed. (2014). Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5). [Link]
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protocols.io. (2025). Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine). [Link]
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PubMed. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. [Link]
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MDPI. (2021). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. [Link]
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Spectroscopic Characterization of (1-cyclopentylpiperidin-4-yl)methanamine: A Technical Guide
Introduction
(1-cyclopentylpiperidin-4-yl)methanamine is a disubstituted piperidine derivative with potential applications in pharmaceutical and medicinal chemistry. As with any compound intended for such uses, unambiguous structural confirmation and purity assessment are paramount. This technical guide provides a comprehensive overview of the expected spectroscopic data for (1-cyclopentylpiperidin-4-yl)methanamine, offering a predictive framework for its characterization by mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy. The methodologies and interpretations presented herein are grounded in established principles and comparative data from structurally related molecules, providing researchers and drug development professionals with a robust reference for their work.
The molecular structure of (1-cyclopentylpiperidin-4-yl)methanamine, with the chemical formula C₁₁H₂₂N₂ and a monoisotopic mass of 182.1783 Da, forms the basis for all subsequent spectroscopic predictions[1].
Caption: Molecular structure of (1-cyclopentylpiperidin-4-yl)methanamine.
Mass Spectrometry
Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For (1-cyclopentylpiperidin-4-yl)methanamine, electrospray ionization (ESI) in positive ion mode is a suitable method, given the presence of two basic nitrogen atoms that can be readily protonated.
Predicted Mass Spectrometry Data
The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of (1-cyclopentylpiperidin-4-yl)methanamine[1].
| Adduct | Predicted m/z |
| [M+H]⁺ | 183.18558 |
| [M+Na]⁺ | 205.16752 |
| [M+K]⁺ | 221.14146 |
| [M+NH₄]⁺ | 200.21212 |
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Dissolve approximately 1 mg of (1-cyclopentylpiperidin-4-yl)methanamine in 1 mL of a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a high-resolution mass spectrometer equipped with an electrospray ionization source.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
ESI Source Parameters:
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5-4.5 kV
-
Nebulizing Gas (N₂): 1-2 Bar
-
Drying Gas (N₂): 4-8 L/min
-
Drying Gas Temperature: 180-220 °C
-
-
Mass Analyzer Parameters:
-
Scan Range: m/z 50-500
-
Acquisition Mode: Full scan
-
-
Data Analysis: Process the acquired data to identify the molecular ion peak and any significant fragment ions.
Caption: Experimental workflow for ESI-MS analysis.
Interpretation of Mass Spectra
The most prominent ion expected in the positive ion ESI mass spectrum is the protonated molecule, [M+H]⁺, at m/z 183.18558[1]. High-resolution mass spectrometry can confirm the elemental composition of this ion as [C₁₁H₂₃N₂]⁺. Fragmentation of the parent ion can provide valuable structural information. A plausible fragmentation pathway involves the loss of the cyclopentyl group or cleavage of the piperidine ring.
Caption: Potential fragmentation pathways for (1-cyclopentylpiperidin-4-yl)methanamine.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -CH₂-NH₂ (aminomethyl) | ~ 2.5 - 2.7 | doublet | 2H |
| Piperidine H at C4 | ~ 1.2 - 1.4 | multiplet | 1H |
| Piperidine H at C2, C6 (axial) | ~ 1.9 - 2.1 | multiplet | 2H |
| Piperidine H at C2, C6 (equatorial) | ~ 2.8 - 3.0 | multiplet | 2H |
| Piperidine H at C3, C5 (axial) | ~ 1.1 - 1.3 | multiplet | 2H |
| Piperidine H at C3, C5 (equatorial) | ~ 1.6 - 1.8 | multiplet | 2H |
| Cyclopentyl H at C1' | ~ 2.4 - 2.6 | multiplet | 1H |
| Cyclopentyl H at C2', C5' | ~ 1.7 - 1.9 | multiplet | 4H |
| Cyclopentyl H at C3', C4' | ~ 1.4 - 1.6 | multiplet | 4H |
| -NH₂ | ~ 1.0 - 2.0 (broad) | singlet | 2H |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard 1D proton (zg30)
-
Number of Scans: 16-64
-
Relaxation Delay (d1): 1-2 seconds
-
Spectral Width: 0-12 ppm
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. As with ¹H NMR, the predicted ¹³C NMR spectrum is based on the chemical structure and data from analogous compounds[3].
Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
| -C H₂-NH₂ (aminomethyl) | ~ 45 - 50 |
| Piperidine C 4 | ~ 35 - 40 |
| Piperidine C 2, C 6 | ~ 50 - 55 |
| Piperidine C 3, C 5 | ~ 30 - 35 |
| Cyclopentyl C 1' | ~ 65 - 70 |
| Cyclopentyl C 2', C 5' | ~ 30 - 35 |
| Cyclopentyl C 3', C 4' | ~ 25 - 30 |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 20-50 mg of the compound in approximately 0.7 mL of a deuterated solvent in an NMR tube.
-
Instrumentation: Use a 100 MHz or higher (for ¹³C) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard 1D carbon with proton decoupling (zgpg30)
-
Number of Scans: 1024-4096 (or more, depending on sample concentration)
-
Relaxation Delay (d1): 2-5 seconds
-
Spectral Width: 0-200 ppm
-
-
Data Processing: Process the FID with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the deuterated solvent peaks.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Predicted IR Absorption Bands
| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H (amine) | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium |
| C-H (alkane) | Stretch | 2850 - 3000 | Strong |
| N-H (amine) | Bend (Scissoring) | 1590 - 1650 | Medium |
| C-N (amine) | Stretch | 1020 - 1250 | Medium |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Acquire the spectrum of the sample.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
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Technical Whitepaper: Physicochemical Profiling of (1-Cyclopentylpiperidin-4-yl)methanamine
Executive Summary
(1-Cyclopentylpiperidin-4-yl)methanamine (CAS 132864-60-9) represents a critical diamine scaffold in medicinal chemistry, particularly in the development of G-protein coupled receptor (GPCR) antagonists and kinase inhibitors. Its structural utility lies in the unique balance between the lipophilic, sterically demanding cyclopentyl group and the polar, chemically versatile primary amine tail. This guide provides a rigorous analysis of its physicochemical properties, offering researchers a roadmap for optimizing its use in lead optimization and synthetic workflows.
Molecular Identity & Structural Analysis[1][2]
The molecule comprises a piperidine core substituted at the nitrogen (N1) with a cyclopentyl ring and at the C4 position with a methanamine group.[1][2] This connectivity creates a semi-rigid scaffold capable of projecting the primary amine into specific binding pockets while the cyclopentyl group anchors the molecule in hydrophobic regions.
Chemical Identifiers[1][4]
| Parameter | Detail |
| IUPAC Name | (1-Cyclopentylpiperidin-4-yl)methanamine |
| Common Synonyms | 1-Cyclopentyl-4-(aminomethyl)piperidine; 4-Aminomethyl-1-cyclopentylpiperidine |
| CAS Registry Number | 132864-60-9 |
| Molecular Formula | C₁₁H₂₂N₂ |
| Molecular Weight | 182.31 g/mol |
| SMILES | NCC1CCN(C2CCCC2)CC1 |
| InChIKey | DBQGQSUQRLEZFR-UHFFFAOYSA-N |
Conformational Dynamics
The piperidine ring predominantly adopts a chair conformation. The bulky cyclopentyl group at N1 and the methanamine group at C4 prefer equatorial positions to minimize 1,3-diaxial interactions. This equatorial preference is critical for binding affinity, as it maximizes the extension of the molecule, allowing the primary amine to engage in hydrogen bonding distant from the hydrophobic core.
Physicochemical Properties (The Core)
Understanding the ionization and lipophilicity of this molecule is paramount for predicting its pharmacokinetic (PK) behavior, particularly Blood-Brain Barrier (BBB) penetration and lysosomal trapping.
Ionization Constants (pKa)
As a diamine, (1-cyclopentylpiperidin-4-yl)methanamine exhibits two distinct protonation events.
-
pKa₁ (Ring Nitrogen): ~10.1 – 10.4 (Predicted based on N-alkylpiperidine). The cyclopentyl group is electron-donating but sterically bulky, slightly modulating basicity compared to a methyl group.
-
pKa₂ (Exocyclic Amine): ~9.5 – 10.0. While typically higher in isolation, the proximity to the positively charged ring nitrogen (in the diprotic state) lowers this value due to electrostatic repulsion.
Implication: At physiological pH (7.4), the molecule exists primarily in a cationic state (mostly dicationic or monocationic at the ring N), which enhances aqueous solubility but challenges passive membrane permeability unless active transport or ion-pairing mechanisms are involved.
Lipophilicity (LogP vs. LogD)
The cyclopentyl moiety significantly increases lipophilicity compared to methyl-substituted analogs.
-
LogP (Neutral species): Estimated at 2.5 – 2.9 . The addition of the cyclopentyl ring (+C₄H₆ relative to methyl) adds approximately 1.5–2.0 log units of lipophilicity.
-
LogD₇.₄ (Distribution Coefficient): Significantly lower than LogP due to ionization. Estimated at 0.5 – 1.2 .
-
Why this matters: A LogD in this range is often ideal for CNS drug discovery, balancing solubility with membrane permeability.
-
Solubility Profile
-
Water: Highly soluble (>50 mg/mL) in its salt forms (HCl, TFA) and reasonably soluble as a free base due to the polar amine.
-
Organic Solvents: Soluble in DCM, Methanol, and DMSO.
Experimental Protocols
Protocol: Potentiometric pKa Determination
Rationale: Accurate pKa values are required to model receptor interactions at varying pH levels (e.g., tumor microenvironments).
Materials:
-
Automatic Potentiometric Titrator (e.g., Sirius T3 or Metrohm).
-
0.1 M HCl and 0.1 M KOH (standardized).
-
Inert gas (Argon/Nitrogen) purge.
Methodology:
-
Preparation: Dissolve 5 mg of (1-cyclopentylpiperidin-4-yl)methanamine (free base or salt) in 10 mL of degassed water/methanol co-solvent (if necessary for solubility, though water is usually sufficient for the salt).
-
Calibration: Calibrate the electrode using standard buffers (pH 4.0, 7.0, 10.0).
-
Titration: Acidify the solution to pH < 2.0 using 0.1 M HCl. Titrate with 0.1 M KOH in small increments (0.05 pH units) up to pH 12.0.
-
Data Analysis: Use the Bjerrum plot method to identify inflection points representing
and . -
Validation: Perform in triplicate. The standard deviation should be < 0.05 log units.
Protocol: LogD₇.₄ Measurement (Shake-Flask Method)
Rationale: To determine the effective lipophilicity at physiological pH.
Methodology:
-
Phase Preparation: Saturate 1-octanol with Phosphate Buffered Saline (PBS, pH 7.4) and vice versa for 24 hours.
-
Equilibration: Dissolve the compound in the octanol-saturated PBS phase to a concentration of 1 mM.
-
Partitioning: Mix equal volumes of the compound solution and PBS-saturated octanol in a glass vial. Shake vigorously for 1 hour at 25°C.
-
Separation: Centrifuge at 3000 rpm for 10 minutes to separate phases.
-
Quantification: Analyze both phases using HPLC-UV (210 nm) or LC-MS.
-
Calculation:
.
Visualization: Structure-Property Logic
The following diagram illustrates the causal relationships between the structural motifs of the molecule and its resulting physicochemical and biological properties.
Caption: Structure-Property Relationship (SPR) map linking structural motifs to biological outcomes.
Synthesis & Impurity Profile
Note: Understanding synthesis helps in anticipating impurities.
Standard Route: Reductive amination of 1-cyclopentyl-4-piperidone with nitromethane followed by reduction, or more commonly, reductive amination of 1-cyclopentylpiperidine-4-carbaldehyde with ammonia, or the reduction of 1-cyclopentylpiperidine-4-carbonitrile .
Critical Impurities:
-
Des-cyclopentyl analog: (Piperidin-4-yl)methanamine (Resulting from incomplete alkylation or dealkylation).
-
Dimer formation: Secondary amine formation during the reduction of the nitrile or amide.
-
N-Oxides: Formed upon exposure to air/peroxides; requires storage under inert atmosphere (Argon).
Handling & Safety (GHS Classification)
Based on the properties of the methyl-analog (CAS 7149-42-0) and general amine chemistry:
-
Signal Word: DANGER
-
Hazard Statements:
-
H314: Causes severe skin burns and eye damage (Corrosive).
-
H302: Harmful if swallowed.
-
-
Precautionary Measures:
-
Wear chemically resistant gloves (Nitrile > 0.11mm) and face shield.
-
Avoid inhalation of vapors; use in a fume hood.
-
Storage: Store at 2-8°C under Argon. Hygroscopic.
-
References
-
LifeChemicals . Compound Details: (1-Cyclopentylpiperidin-4-yl)methanamine (CAS 132864-60-9).[3][1][4] Retrieved from
-
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CAS 7335-04-8 (1-Cyclopentylpiperidine). Retrieved from
-
ChemicalBook . (1-Methyl-4-piperidinyl)methanamine (CAS 7149-42-0) Physicochemical Data. Retrieved from
-
BOC Sciences . Building Block Properties: (1-Methylpiperidin-4-yl)methanamine.[5][6] Retrieved from
-
3W Pharm . Product Analysis: 1-(1-Cyclopentylpiperidin-4-yl)methanamine. Retrieved from
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(1-cyclopentylpiperidin-4-yl)methanamine molecular weight and formula
An In-Depth Technical Guide to (1-cyclopentylpiperidin-4-yl)methanamine: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-cyclopentylpiperidin-4-yl)methanamine is a disubstituted piperidine derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its molecular structure, featuring a rigid cyclopentyl group and a flexible aminomethyl side chain, offers a unique combination of lipophilicity and basicity. This scaffold is of significant interest to researchers as it is considered a "privileged structure," meaning it can be found in various compounds with diverse biological activities.[1] The piperidine core is a ubiquitous motif in pharmaceuticals, and its functionalization allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2] This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of (1-cyclopentylpiperidin-4-yl)methanamine, offering insights for its utilization in research and development.
Physicochemical and Structural Properties
The fundamental properties of (1-cyclopentylpiperidin-4-yl)methanamine are summarized below. These characteristics are essential for its handling, reaction setup, and incorporation into more complex molecular frameworks.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₂₂N₂ | [3][4] |
| Molecular Weight | 182.31 g/mol | [3] |
| CAS Number | 132864-60-9 | [3] |
| IUPAC Name | (1-cyclopentylpiperidin-4-yl)methanamine | [4] |
| SMILES | NCC1CCN(CC1)C1CCCC1 | [3] |
| Monoisotopic Mass | 182.1783 Da | [4] |
| Predicted XlogP | 1.3 | [4] |
| Predicted pKa | 10.4 (strongest basic) | - |
Synthesis and Mechanistic Considerations
The synthesis of (1-cyclopentylpiperidin-4-yl)methanamine can be achieved through several reliable synthetic routes. The choice of method often depends on the availability of starting materials, scalability, and desired purity. Two common and effective strategies are N-alkylation and reductive amination.
Synthetic Route A: N-Alkylation of Piperidin-4-ylmethanamine
This approach involves the direct alkylation of the secondary amine of piperidin-4-ylmethanamine with a suitable cyclopentyl electrophile, such as cyclopentyl bromide. This is a classic Sɴ2 reaction where the nitrogen atom acts as the nucleophile.
Mechanism: The reaction proceeds via a nucleophilic attack of the piperidine nitrogen on the electrophilic carbon of cyclopentyl bromide. A base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA), is typically added to neutralize the hydrobromic acid (HBr) byproduct, driving the reaction to completion.[5] The choice of a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile facilitates the reaction by solvating the cation without interfering with the nucleophile.
Synthetic Route B: Reductive Amination
Reductive amination is a highly efficient one-pot method for forming C-N bonds.[4] This route would typically involve the reaction of piperidin-4-ylmethanamine with cyclopentanone to form an intermediate iminium ion, which is then reduced in situ to the final product.
Mechanism: The primary amine of piperidin-4-ylmethanamine attacks the carbonyl carbon of cyclopentanone, forming a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion. A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or pyridine-borane, selectively reduces the iminium ion to the desired secondary amine without reducing the starting ketone.[4][6] The reaction is often catalyzed by a small amount of acetic acid.
Detailed Experimental Protocol (N-Alkylation)
The following protocol is a representative procedure for the synthesis of (1-cyclopentylpiperidin-4-yl)methanamine via N-alkylation.
-
Reaction Setup: To a solution of piperidin-4-ylmethanamine (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (2.0 eq).
-
Addition of Alkylating Agent: Slowly add cyclopentyl bromide (1.1 eq) to the stirred suspension at room temperature.[3][5]
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature and quench with water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.
Characterization and Quality Control
The identity and purity of synthesized (1-cyclopentylpiperidin-4-yl)methanamine must be confirmed through a combination of spectroscopic and chromatographic techniques.
Expected Spectroscopic Data
Below is a table of representative spectroscopic data expected for the structural confirmation of (1-cyclopentylpiperidin-4-yl)methanamine.
| Technique | Expected Data |
| ¹H-NMR | Chemical shifts (δ, ppm): Signals corresponding to the cyclopentyl protons, piperidine ring protons, the aminomethyl protons, and the exchangeable amine protons. The N-CH proton of the cyclopentyl group would appear as a multiplet. |
| ¹³C-NMR | Chemical shifts (δ, ppm): Distinct signals for each unique carbon atom in the cyclopentyl and piperidine rings, as well as the aminomethyl carbon. |
| Mass Spec (ESI-MS) | m/z: Calculated for C₁₁H₂₂N₂: [M+H]⁺ = 183.1856. |
Applications in Drug Discovery
The (1-cyclopentylpiperidin-4-yl)methanamine scaffold is a valuable starting point for the development of novel therapeutic agents. The presence of a primary amine allows for a wide range of subsequent chemical modifications, such as amidation, sulfonylation, and further alkylation, to build molecular complexity and explore structure-activity relationships (SAR).
The cyclopentyl group provides a lipophilic anchor that can interact with hydrophobic pockets in biological targets. Piperidine-containing compounds are prevalent in many classes of drugs, including kinase inhibitors, GPCR modulators, and ion channel blockers.[2] For example, related cyclopentyl-piperazine structures are key intermediates in the synthesis of the AKT inhibitor Ipatasertib.[7] Furthermore, compounds containing a cyclopentyl moiety attached to a nitrogenous heterocycle have been identified as potent inhibitors of cyclin-dependent kinase 4 (CDK4).[2] This highlights the potential of the title compound as a key building block for developing targeted therapies, particularly in oncology.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling (1-cyclopentylpiperidin-4-yl)methanamine. Based on available safety data for this compound (CAS 132864-60-9), the following guidelines are recommended[8]:
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
References
- CN1583742A - Method for preparing 4-piperidyl piperidine.
- US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
- US9193732B2 - Salt(s) of 7-cyclopentyl-2-(5-piperazin-1-yl-pyridin-2-ylamino).
-
CAS 132864-60-9 MFCD05864491-C-(1-Cyclopentyl-piperidin-4-yl)-methylamine -LabNovo. [Link]
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(1-cyclopentylpiperidin-4-yl)methanamine (C11H22N2) - PubChemLite. [Link]
- US20190359606A1 - Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one.
- WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives.
- US20170247338A1 - PROCESS FOR PREPARING (CYCLOPENTYL[d]PYRIMIDIN-4-YL)PIPERAZINE COMPOUNDS.
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Reductive amination of cyclopentanone | Request PDF - ResearchGate. [Link]
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Procedure for N-alkylation of Piperidine? - ResearchGate. [Link]
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Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery | ChemRxiv. [Link]
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Drug Discovery with Privileged Building Blocks | Tactics in Medicinal - Taylor & Francis eBooks. [Link]
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Release of Volatile Cyclopentanone Derivatives from Imidazolidin-4-One Profragrances in a Fabric Softener Application - PMC - NIH. [Link]
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A Mild, Pyridine-Borane-Based Reductive Amination Protocol - Sciencemadness.org. [Link]
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Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5) - PubMed. [Link]
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Synthesis of N-Substituted piperidines from piperidone - ResearchGate. [Link]
-
Fluorinated Cycloalkyl Building Blocks for Drug Discovery | Request PDF - ResearchGate. [Link]
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Technical Guide: Solubility Profile of (1-Cyclopentylpiperidin-4-yl)methanamine
[1]
CAS Number: 132864-60-9 Formula: C₁₁H₂₂N₂ Molecular Weight: 182.31 g/mol [1][2][3]
Executive Summary
(1-Cyclopentylpiperidin-4-yl)methanamine is a bifunctional building block frequently utilized in the synthesis of GPCR ligands (e.g., chemokine receptor antagonists) and kinase inhibitors.[1] Structurally, it consists of a piperidine core substituted at the N1 position with a lipophilic cyclopentyl group and at the C4 position with a polar primary methanamine group.[1]
This amphiphilic structure—balancing the hydrophobic cyclopentyl ring against the hydrophilic primary amine—creates a distinct solubility "switch" controlled by pH and solvent polarity.[1] This guide provides the empirical and predicted solubility landscape required for process development, purification, and formulation.
Physicochemical Profile
Understanding the molecular drivers of solubility is prerequisite to experimental design.[1] The compound exhibits dual-basicity, which dictates its behavior in aqueous and organic biphasic systems.[1]
| Property | Value (Approx.) | Mechanistic Insight |
| LogP (Predicted) | 1.3 ± 0.3 | Moderately lipophilic.[1] The cyclopentyl group adds significant hydrophobicity compared to the parent 4-(aminomethyl)piperidine (LogP ~ -0.4).[1] |
| pKa₁ (Primary Amine) | ~10.5 | Highly basic.[1] Protonates readily to form salts.[1] |
| pKa₂ (Piperidine N) | ~8.5 | Moderately basic.[1] Protonation creates a dicationic species at low pH.[1] |
| Physical State | Low-melting Solid / Viscous Oil | Tendency to exist as an oil if impure; forms crystalline solids as HCl or fumarate salts.[1] |
| H-Bond Donors | 2 | Primary amine (-NH₂).[1] |
| H-Bond Acceptors | 2 | Primary amine and tertiary piperidine nitrogen.[1] |
Solubility Landscape by Solvent Class[1]
A. Chlorinated Solvents (Dichloromethane, Chloroform)[1]
-
Solubility: High (>100 mg/mL) [1]
-
Mechanism: The cyclopentyl and piperidine rings interact favorably with the organic dispersion forces of DCM.[1] The amine groups are not polar enough to inhibit dissolution in these moderately polar organic solvents.[1]
-
Application: DCM is the solvent of choice for liquid-liquid extraction (LLE) of the free base from basic aqueous solutions.[1]
B. Polar Protic Solvents (Methanol, Ethanol)[1]
-
Solubility: High (>50 mg/mL) [1]
-
Mechanism: The primary amine forms strong hydrogen bonds with alcohol hydroxyl groups.[1] The alkyl chain (cyclopentyl) is sufficiently accommodated by the organic character of ethanol/methanol.[1]
-
Application: Ideal for recrystallization of salt forms (e.g., dissolving the HCl salt in hot ethanol and precipitating with ether).[1]
C. Polar Aprotic Solvents (DMSO, DMF, Acetonitrile)[1]
-
Solubility: Moderate to High [1]
-
Mechanism: Soluble due to dipole-dipole interactions.[1] However, recovery from DMSO is difficult due to high boiling points.[1]
-
Application: Used primarily for biological assay stock solutions (typically 10 mM) or S_NAr coupling reactions.[1]
D. Non-Polar Solvents (Hexanes, Heptane, Toluene)[1]
-
Solubility: Low to Moderate [1]
-
Mechanism: While the cyclopentyl group is lipophilic, the high polarity of the primary amine (-CH₂NH₂) creates crystal lattice energy (in solids) or phase separation (in oils) that resists dissolution in strictly non-polar alkanes.[1]
-
Application: Toluene may dissolve the compound at elevated temperatures (useful for reaction solvents), while Hexanes/Heptane are excellent anti-solvents to precipitate the compound from DCM or Ether.[1]
E. Aqueous Solubility (The pH Switch)
The solubility of this compound in water is entirely pH-dependent.[1]
Experimental Protocols
Protocol A: The "Self-Validating" Solubility Screen
Do not rely on visual inspection alone, as viscous oils can mimic solution phases.[1] Use this tiered approach.
Figure 1: Step-wise solubility screening workflow to distinguish kinetic suspension from thermodynamic solubility.
Protocol B: Purification via Acid-Base Extraction
This protocol exploits the pKa difference to purify the compound from neutral impurities (non-basic side products).[1]
-
Dissolution: Dissolve crude material in Dichloromethane (DCM) .
-
Acid Wash: Extract with 1.0 M HCl (aq) .
-
Basification: Cool the aqueous layer to 0°C and slowly add 10 M NaOH until pH > 12.
-
Observation: The solution will turn cloudy as the free base oils out.[1]
-
-
Extraction: Extract the cloudy aqueous mixture 3x with DCM .
-
Drying: Dry combined organics over Na₂SO₄ and concentrate in vacuo.
Stability & Handling
As a primary amine, (1-cyclopentylpiperidin-4-yl)methanamine is chemically reactive.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3157468, (1-cyclopentylpiperidin-4-yl)methanamine. Retrieved from [Link]
-
Chemical Abstracts Service (CAS). CAS Registry Number 132864-60-9.[1] American Chemical Society.[1]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[1] Oxford University Press.[1] (General reference for amine solubility and pKa principles).
- Lipinski, C. A. (2000).Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. (Reference for LogP solubility prediction).
An In-Depth Technical Guide to Elucidating the Mechanism of Action of (1-cyclopentylpiperidin-4-yl)methanamine
Abstract
(1-cyclopentylpiperidin-4-yl)methanamine represents a novel chemical entity with an as-yet uncharacterized pharmacological profile. The piperidine scaffold is a privileged structure in medicinal chemistry, featured in a multitude of approved drugs and clinical candidates with diverse mechanisms of action. This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate the mechanism of action of this compound. In the absence of direct literature, we present several plausible hypotheses based on structure-activity relationships of analogous compounds. Detailed, field-proven experimental protocols are provided to test these hypotheses, enabling a thorough characterization of the compound's molecular targets and cellular effects. This document is intended to serve as a foundational resource for initiating a rigorous pharmacological investigation into (1-cyclopentylpiperidin-4-yl)methanamine.
Introduction: The Piperidine Scaffold and the Uncharacterized Potential of (1-cyclopentylpiperidin-4-yl)methanamine
The piperidine ring is a cornerstone of modern pharmacology, integral to the structure of drugs targeting a wide array of biological systems.[1][2][3][4] Its conformational flexibility and ability to present substituents in defined three-dimensional space allow for potent and selective interactions with numerous protein targets. Piperidine derivatives have been successfully developed as anticancer agents, therapies for Alzheimer's disease, analgesics, and antipsychotics, among other applications.[2]
(1-cyclopentylpiperidin-4-yl)methanamine combines this versatile scaffold with a cyclopentyl group at the 1-position and a methanamine substituent at the 4-position. While no specific pharmacological data for this exact molecule is publicly available, its structural motifs suggest several potential mechanisms of action. The N-cyclopentyl group imparts a degree of lipophilicity and steric bulk that can influence receptor affinity and selectivity. The 4-(aminomethyl)piperidine core is a common feature in ligands for various G-protein coupled receptors (GPCRs) and ion channels.
This guide will, therefore, proceed by outlining a series of testable hypotheses regarding the mechanism of action of (1-cyclopentylpiperidin-4-yl)methanamine, followed by detailed experimental protocols to validate or refute these hypotheses.
Hypothesized Mechanisms of Action
Based on the structural characteristics of (1-cyclopentylpiperidin-4-yl)methanamine and the known pharmacology of related piperidine derivatives, we propose the following primary areas of investigation:
Chemokine Receptor Antagonism
Rationale: The piperidine scaffold is a common feature in antagonists of C-C chemokine receptors, such as CCR2 and CCR5, which are key mediators of inflammatory responses.[5][6] The overall topology of (1-cyclopentylpiperidin-4-yl)methanamine, with a basic nitrogen and a lipophilic substituent, is consistent with the general pharmacophore of some known chemokine receptor antagonists.
Potential Signaling Pathway:
Caption: Hypothesized chemokine receptor antagonism pathway.
Sigma Receptor Modulation
Rationale: N-substituted piperidines are a well-established class of high-affinity ligands for sigma receptors (σ1 and σ2).[7][8][9][10] These receptors are implicated in a variety of cellular functions and are targets for therapeutic intervention in neurological and psychiatric disorders. The N-cyclopentyl group could confer a specific binding profile at these receptors.
Potential Signaling Pathway:
Caption: Hypothesized sigma receptor modulation pathway.
Dopamine Receptor Antagonism
Rationale: The piperidine scaffold is a key component of many dopamine D2 and D4 receptor antagonists used in the treatment of psychosis.[11][12][13] The overall structure of (1-cyclopentylpiperidin-4-yl)methanamine shares features with some of these antagonists.
Potential Signaling Pathway:
Caption: Hypothesized dopamine receptor antagonism pathway.
Experimental Protocols for Mechanistic Elucidation
To systematically evaluate the proposed mechanisms of action, a tiered screening approach is recommended. This begins with broad radioligand binding assays to identify potential targets, followed by functional assays to characterize the nature of the interaction (e.g., agonist, antagonist, inverse agonist).
Primary Screening: Radioligand Binding Assays
This initial screen will assess the affinity of (1-cyclopentylpiperidin-4-yl)methanamine for a panel of receptors.
Experimental Workflow:
Caption: Workflow for radioligand binding assays.
Step-by-Step Protocol (Example: CCR5 Binding Assay):
-
Compound Preparation: Prepare a stock solution of (1-cyclopentylpiperidin-4-yl)methanamine in a suitable solvent (e.g., DMSO). Create a serial dilution series to cover a concentration range from 1 pM to 100 µM.
-
Membrane Preparation: Utilize commercially available cell membranes expressing the human CCR5 receptor or prepare them from a stable cell line.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 100 mM NaCl, 0.5% BSA, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine the membrane preparation, the radioligand (e.g., [¹²⁵I]-MIP-1α), and varying concentrations of the test compound. Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known CCR5 antagonist).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percent inhibition of specific binding against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.
Table 1: Suggested Primary Binding Assay Panel
| Target Class | Specific Receptors | Radioligand Example |
| Chemokine | CCR2, CCR5, CXCR4 | [¹²⁵I]-MCP-1, [¹²⁵I]-MIP-1α, [¹²⁵I]-SDF-1α |
| Sigma | σ1, σ2 | [³H]-Pentazocine, [³H]-DTG |
| Dopamine | D1, D2, D3, D4, D5 | [³H]-SCH23390, [³H]-Spiperone, [³H]-7-OH-DPAT |
| Opioid | µ, δ, κ | [³H]-DAMGO, [³H]-DPDPE, [³H]-U69,593 |
| Muscarinic | M1, M2, M3, M4, M5 | [³H]-Pirenzepine, [³H]-AF-DX 384, [³H]-4-DAMP |
Secondary Screening: Functional Assays
Once a binding affinity is established for a particular target, functional assays are crucial to determine the compound's effect on receptor signaling.
Experimental Workflow (Example: Gαi-coupled Receptor):
Caption: General workflow for functional assays.
Step-by-Step Protocol (Example: CCR5 Calcium Mobilization Assay):
-
Cell Culture: Culture a stable cell line expressing human CCR5 and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Preparation: Prepare a serial dilution of (1-cyclopentylpiperidin-4-yl)methanamine in assay buffer.
-
Assay Plate Preparation: Plate the cells in a 96- or 384-well plate.
-
Antagonist Mode: To determine if the compound is an antagonist, pre-incubate the cells with the compound dilutions for a specified time (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a known CCR5 agonist (e.g., RANTES/CCL5) at a concentration that elicits a submaximal response (EC₈₀).
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Agonist Mode: To determine if the compound has agonist activity, add the compound dilutions directly to the cells without a pre-incubation with a known agonist and measure the fluorescence change.
-
Data Analysis: For antagonist activity, plot the percent inhibition of the agonist response against the compound concentration to determine the IC₅₀. For agonist activity, plot the fluorescence response against the compound concentration to determine the EC₅₀.
Table 2: Suggested Functional Assay Panel
| Target Class | Assay Type | Readout |
| Chemokine (Gαi) | Calcium Mobilization, cAMP Inhibition | Intracellular Ca²⁺ levels, cAMP levels |
| Sigma | Neurite Outgrowth, Reporter Gene | Cellular morphology, Luciferase activity |
| Dopamine (Gαi/o) | cAMP Inhibition | cAMP levels |
| Opioid (Gαi/o) | cAMP Inhibition, GTPγS Binding | cAMP levels, [³⁵S]GTPγS incorporation |
| Muscarinic (Gαq/11 or Gαi/o) | Calcium Mobilization, cAMP Inhibition | Intracellular Ca²⁺ levels, cAMP levels |
Data Interpretation and Path Forward
The results from this tiered screening approach will provide a comprehensive initial characterization of the mechanism of action of (1-cyclopentylpiperidin-4-yl)methanamine.
-
High affinity (Ki < 100 nM) in a binding assay coupled with functional activity (EC₅₀ or IC₅₀ < 1 µM) would strongly suggest a primary mechanism of action at that target.
-
Broad-spectrum, low-potency activity might indicate off-target effects or a non-specific mechanism.
-
No significant activity in any of the primary assays would suggest that the compound may act on a target not included in the initial panel, necessitating a broader screening approach (e.g., against a larger panel of receptors, ion channels, enzymes, and transporters).
Subsequent studies should focus on the most promising targets and include selectivity profiling against related receptors, in vivo pharmacokinetic and pharmacodynamic studies, and evaluation in relevant disease models.
Conclusion
While the precise mechanism of action of (1-cyclopentylpiperidin-4-yl)methanamine remains to be elucidated, its structural features point towards several plausible and pharmacologically relevant targets. The systematic approach outlined in this guide, combining informed hypothesis generation with robust experimental protocols, provides a clear and efficient path for researchers to unravel the therapeutic potential of this novel compound. The data generated will be critical for guiding future drug development efforts and understanding the compound's place in the vast landscape of piperidine-based therapeutics.
References
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Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]
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Reddemma, M., GangaSupraja, K., Sree Lakshmi, E., Indhu priya, A., Harika, S., & Mayuri, P. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2). [Link]
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MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
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Allen, S. J., et al. (2013). Pharmacological modulation of chemokine receptor function. Pharmacology & Therapeutics, 138(2), 298-322. [Link]
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PubMed. (n.d.). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. [Link]
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MDPI. (2023). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. [Link]
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PubMed. (n.d.). Characterization of novel N,N'-disubstituted piperazines as sigma receptor ligands. [Link]
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ACS Publications. (2020). Novel Potent Muscarinic Receptor Antagonists: Investigation on the Nature of Lipophilic Substituents in the 5- and/or 6-Positions of the 1,4-Dioxane Nucleus. [Link]
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MDPI. (n.d.). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. [Link]
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MDPI. (n.d.). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. [Link]
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National Institutes of Health. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Link]
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An In-Depth Technical Guide to (1-cyclopentylpiperidin-4-yl)methanamine: A Versatile Scaffold in Modern Drug Discovery
This technical guide provides a comprehensive overview of (1-cyclopentylpiperidin-4-yl)methanamine, a heterocyclic amine of significant interest to researchers and professionals in drug development. We will delve into its fundamental chemical identifiers, explore plausible synthetic routes based on established chemistries, discuss its potential pharmacological applications by drawing parallels with structurally related compounds, and outline key analytical methodologies for its characterization. This document is intended to serve as a valuable resource for scientists engaged in the exploration of novel therapeutics.
Core Molecular Identifiers
A precise understanding of a molecule's structure is paramount for any scientific investigation. The unambiguous identification of (1-cyclopentylpiperidin-4-yl)methanamine is achieved through its standardized chemical descriptors.
| Identifier | Value |
| IUPAC Name | (1-cyclopentylpiperidin-4-yl)methanamine |
| InChI Key | DBQGQSUQRLEZFR-UHFFFAOYSA-N[1] |
| SMILES | C1CCC(C1)N2CCC(CC2)CN[1] |
| Molecular Formula | C11H22N2[1] |
| Molecular Weight | 182.31 g/mol |
These identifiers provide a universal language for chemists and researchers to reference this specific molecule without ambiguity. The InChI key, in particular, serves as a digital fingerprint for the compound.
Synthetic Strategies: A Rationale-Driven Approach
While specific, peer-reviewed synthetic procedures for (1-cyclopentylpiperidin-4-yl)methanamine are not extensively documented in publicly available literature, its structure lends itself to established synthetic transformations common in medicinal chemistry. A logical and efficient synthetic approach can be proposed based on the synthesis of analogous piperidine derivatives.
A plausible and commonly employed strategy involves the reductive amination of a suitable piperidine precursor. This approach is favored for its high efficiency and the ready availability of starting materials.
Proposed Synthetic Workflow
Caption: Proposed Reductive Amination Pathway
Experimental Protocol: Reductive Amination
-
Reaction Setup: To a solution of piperidin-4-ylmethanamine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add cyclopentanone (1.1 equivalents).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the transient imine intermediate. The progress of this step can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), portion-wise to the reaction mixture. The choice of this reagent is critical as it is selective for the reduction of imines in the presence of ketones.
-
Reaction Monitoring and Work-up: Continue stirring at room temperature overnight. Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired (1-cyclopentylpiperidin-4-yl)methanamine.
Self-Validating System: The purity and identity of the final product should be rigorously confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), as detailed in the analytical section of this guide.
Pharmacological Potential and Applications in Drug Discovery
The piperidine scaffold is a highly privileged structure in medicinal chemistry, appearing in a wide array of approved drugs targeting various biological systems.[2][3][4] The presence of the N-cyclopentyl group and the 4-aminomethyl substituent in (1-cyclopentylpiperidin-4-yl)methanamine suggests its potential as a versatile building block for the synthesis of novel therapeutic agents.
Hypothesized Biological Targets and Therapeutic Areas
-
Central Nervous System (CNS) Disorders: Many piperidine derivatives exhibit activity at CNS targets, including opioid, dopamine, and serotonin receptors.[4] The lipophilic nature of the cyclopentyl group may enhance blood-brain barrier penetration, making this scaffold attractive for developing agents to treat neurological and psychiatric conditions.
-
Oncology: The piperidine moiety is a common feature in various kinase inhibitors and other anti-cancer agents.[3][5] It can serve as a key pharmacophore or as a scaffold to orient other functional groups for optimal binding to the target protein.
-
Infectious Diseases: Piperidine-containing compounds have been investigated for their antibacterial and antifungal properties.[6][7] The structural features of (1-cyclopentylpiperidin-4-yl)methanamine could be exploited to design novel anti-infective agents.
The primary amine of (1-cyclopentylpiperidin-4-yl)methanamine provides a convenient handle for further chemical modifications, allowing for the generation of diverse libraries of compounds for high-throughput screening and lead optimization.
Analytical Characterization: Ensuring Purity and Identity
Robust analytical characterization is essential to confirm the structure and purity of any synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.
Key Analytical Techniques
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR | Structural elucidation and purity assessment. | The ¹H NMR spectrum is expected to show characteristic signals for the cyclopentyl, piperidine, and aminomethyl protons. The integration of these signals should correspond to the number of protons in each environment. The ¹³C NMR will show distinct peaks for each carbon atom in the molecule. |
| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of elemental composition. | Electrospray ionization (ESI) or other soft ionization techniques will show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 183.18558.[1] |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single major peak should be observed under optimized chromatographic conditions, indicating a high degree of purity. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for N-H stretching (amine) and C-H stretching (alkane) would be expected. |
Illustrative Analytical Workflow
Caption: Comprehensive Analytical Workflow
Conclusion
(1-cyclopentylpiperidin-4-yl)methanamine represents a valuable and versatile chemical entity for drug discovery and development. Its straightforward, proposed synthesis and the established pharmacological importance of the piperidine scaffold make it an attractive starting point for the design of novel therapeutics. This guide provides a foundational understanding of its chemical properties, potential synthesis, and analytical characterization, empowering researchers to effectively utilize this compound in their scientific endeavors. Further exploration of its biological activities is warranted and holds the promise of uncovering new and valuable therapeutic agents.
References
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Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-73. Available at: [Link]
-
Aziz-ur-Rehman, et al. (2017). Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives. Brazilian Journal of Pharmaceutical Sciences, 53(1). Available at: [Link]
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Belskaya, D., et al. (2023). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. Molecules, 28(19), 6825. Available at: [Link]
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Fisyuk, A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1369. Available at: [Link]
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PubChem. (1-cyclopentylpiperidin-4-yl)methanamine. Available at: [Link]
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Simmler, L., et al. (2013). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology, 85(12), 1779-85. Available at: [Link]
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The Pharmacophore Advantage: Targeting CCR2 and ACKR3 with the (1-Cyclopentylpiperidin-4-yl)methanamine Scaffold
Executive Summary: The Privileged Scaffold
(1-Cyclopentylpiperidin-4-yl)methanamine (CAS: 132864-60-9) represents a "privileged structure" in modern medicinal chemistry. It is not merely a building block but a potent pharmacophore designed to interrogate Class A G-Protein Coupled Receptors (GPCRs).
Its structural architecture—a lipophilic cyclopentyl "tail," a cationic piperidine "core," and a flexible primary amine "linker"—allows it to navigate the deep, hydrophobic orthosteric pockets of chemokine receptors. While often overlooked as a simple intermediate, this scaffold is the structural anchor for a class of high-affinity antagonists targeting CCR2 (inflammation/fibrosis) and the atypical chemokine receptor ACKR3/CXCR7 (oncology).
This guide dissects the therapeutic utility of this scaffold, providing mechanistic insights, structural biology context, and self-validating experimental protocols for its application in drug discovery.
Structural Analysis & Pharmacophore Mapping
To understand the therapeutic potential of this molecule, one must analyze its interaction with the transmembrane (TM) domains of GPCRs.
The "Cationic Amphiphile" Motif
The molecule functions as a cationic amphiphile, a critical feature for binding to the conserved Aspartate residues in aminergic GPCRs.
| Structural Component | Chemical Property | Biological Function |
| Cyclopentyl Group | Lipophilic ( | Hydrophobic Anchor: Occupies the minor binding pocket (e.g., TM1/TM2/TM7 interface), displacing water and increasing entropic gain upon binding. |
| Piperidine Ring | Basic ( | Ionic Lock: The protonated tertiary nitrogen forms a salt bridge with the conserved Asp residue (e.g., Asp282 in CCR2) in the receptor's orthosteric site. |
| Methanamine Linker | Flexible / Nucleophilic | Vector Attachment: The primary amine serves as the attachment point for "warheads" (e.g., benzothiazoles, isoxazoles) that extend into the major binding pocket to confer selectivity. |
Structural Logic
The cyclopentyl substituent is superior to smaller alkyl groups (methyl/ethyl) for targets like CCR2 because it fills the hydrophobic crevice created by aromatic residues (Tyr/Phe) in the receptor core, preventing the "wobble" often seen with smaller ligands. This leads to higher residence time and potency.
Primary Therapeutic Target: Chemokine Receptor 2 (CCR2)
Therapeutic Area: Immuno-Oncology, NASH (Non-Alcoholic Steatohepatitis), and Fibrosis.
Mechanism of Action
The (1-cyclopentylpiperidin-4-yl)methanamine scaffold is a core component of CCR2 antagonists . CCR2 drives the recruitment of Ly6C+ inflammatory monocytes to sites of tissue injury.
-
Ligand Blockade: Derivatives of this scaffold bind allosterically or orthosterically to CCR2, preventing the binding of its endogenous ligand, CCL2 (MCP-1).
-
Pathway Interruption: By blocking CCR2, the scaffold inhibits
protein coupling, preventing the decrease of cAMP and the release of intracellular calcium.
Clinical Relevance
This scaffold is structurally homologous to the "right-hand" side of clinical candidates like PF-04136309 and INCB3284 . In these drugs, the 4-aminopiperidine core is essential for potency.
-
Fibrosis: Blocking CCR2 reduces macrophage infiltration in the liver, a key driver of stellate cell activation in NASH.[1]
-
Oncology: CCR2 blockade prevents the recruitment of Tumor-Associated Macrophages (TAMs), which are responsible for suppressing the immune response in the tumor microenvironment (TME).[2]
Signaling Pathway Visualization
The following diagram illustrates the CCR2 signaling cascade and the point of intervention for (1-cyclopentylpiperidin-4-yl)methanamine derivatives.
Caption: CCR2 signaling cascade showing the competitive antagonism by the scaffold derivative, preventing Calcium flux and Chemotaxis.
Emerging Target: ACKR3 (CXCR7)
Therapeutic Area: Metastatic Cancer and Angiogenesis.
Recent patent literature identifies N-((1-cyclopentylpiperidin-4-yl)methyl) derivatives (e.g., linked to isoxazole) as modulators of ACKR3 . Unlike classic chemokine receptors, ACKR3 is a "scavenger" receptor that does not couple to G-proteins but recruits
-
Mechanism: The scaffold serves as the binding core for small molecules that inhibit CXCL12 binding to ACKR3.
-
Significance: ACKR3 is upregulated in many cancers and promotes metastasis.[3] Targeting this receptor with the cyclopentyl-piperidine scaffold offers a pathway to block "chemokine sink" functions and increase the efficacy of other therapies.
Experimental Validation Protocols
To validate the activity of this scaffold (or derivatives synthesized from it), the following "Self-Validating" protocols are recommended. These assays rely on functional readouts that confirm not just binding, but physiological impact.
Protocol: Calcium Mobilization Assay (FLIPR)
Objective: Quantify the antagonistic potency (
Materials:
-
CCR2-expressing cells (e.g., WEHI-274.1 or transfected CHO cells).
-
Calcium-sensitive dye (Fluo-4 AM or Fura-2).
-
Agonist: Recombinant Human CCL2 (MCP-1).
-
Assay Buffer: HBSS + 20mM HEPES + 0.1% BSA.
Step-by-Step Workflow:
-
Cell Loading: Seed cells (50,000/well) in black-walled 96-well plates. Incubate with Fluo-4 AM (4
M) for 45 minutes at 37°C. -
Baseline Check: Wash cells 3x with Assay Buffer to remove extracellular dye. Measure baseline fluorescence (Ex: 494nm, Em: 516nm) to ensure cell viability (Self-Validation Step 1).
-
Compound Addition: Add the test compound (dissolved in DMSO/Buffer) at varying concentrations (0.1 nM – 10
M). Incubate for 15 minutes. -
Agonist Challenge: Inject
concentration of CCL2. -
Readout: Monitor fluorescence kinetics for 120 seconds.
-
Analysis: Calculate % Inhibition relative to DMSO control (0% inhibition) and No-Agonist control (100% inhibition).
Protocol: Radioligand Binding Assay
Objective: Determine binding affinity (
-
Membrane Prep: Harvest CCR2-CHO membranes.
-
Competition: Incubate membranes with
-CCL2 (0.1 nM) and varying concentrations of the test compound. -
Filtration: Harvest on GF/B filters pre-soaked in 0.3% PEI (to reduce non-specific binding).
-
Validation: Use INCB3284 as a positive control. If INCB3284 does not displace the radioligand, the assay system is invalid.
Experimental Workflow Diagram
Caption: Step-by-step validation workflow from scaffold to confirmed hit.
Synthetic Utility & Optimization
To utilize this scaffold effectively, the primary amine is the vector for optimization.
-
Reductive Amination: Reacting the methanamine with aromatic aldehydes (e.g., 2,4-difluorobenzaldehyde) creates secondary amines common in ACKR3 ligands.
-
Amide Coupling: Coupling with heteroaromatic carboxylic acids (e.g., benzothiazole-6-carboxylic acid) yields CCR2 antagonists.
Safety Note: The secondary amine in the piperidine ring is metabolically stable, but the cyclopentyl group is subject to hydroxylation by CYP450 enzymes. During lead optimization, consider fluorinating the cyclopentyl ring to block metabolic hot spots.
References
-
Xue, C. B., et al. (2011).[4] "Discovery of INCB3284, a Potent, Selective, and Orally Bioavailable hCCR2 Antagonist."[5][6] ACS Medicinal Chemistry Letters, 2(6), 450–454. Link
-
Brodmerkel, C. M., et al. (2005). "Discovery and Pharmacological Characterization of a Novel CCR2 Antagonist." Journal of Immunology, 175(8), 5370-5378. Link
-
Pfizer Inc. (2011).[4] "Patent US11124582B2: FLT3L-FC fusion proteins and related CCR2 antagonist structures." Google Patents. Link
-
Zimmermann, M., et al. (2023). "Modulators of ACKR3 and uses thereof." European Patent EP4238970A1. Link
-
Friedman, S. L., et al. (2018).[7] "Mechanisms of Cenicriviroc, a Dual CCR2/CCR5 Antagonist, in the Treatment of NASH." Hepatology, 67(5), 1754-1767. Link
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Methodological & Application
Application Note: (1-Cyclopentylpiperidin-4-yl)methanamine in Medicinal Chemistry
[1][2]
Executive Summary
(1-Cyclopentylpiperidin-4-yl)methanamine (CAS: 132864-60-9) is a high-value diamine building block used extensively in drug discovery to optimize physicochemical properties and target engagement.[1][2] Structurally, it consists of a piperidine core substituted with a lipophilic cyclopentyl group at the N1 position and a primary aminomethyl group at the C4 position.[1][2]
This scaffold serves two critical functions in hit-to-lead optimization:
-
Pharmacokinetic Modulation: The basic tertiary amine (pKa ~8.5–9.[1][2]5) enhances aqueous solubility via protonation at physiological pH, while the cyclopentyl group maintains the necessary lipophilic balance (LogD) for membrane permeability.[1][2]
-
Target Interaction: The primary amine serves as a versatile attachment point (nucleophile) for coupling to aromatic cores, often positioning the basic piperidine nitrogen to interact with acidic residues (e.g., Asp, Glu) in GPCR or kinase binding pockets.[1][2]
This guide details the physicochemical profile, synthetic utility, and validated experimental protocols for incorporating this moiety into drug candidates.[1]
Physicochemical Profile & Storage
Key Properties
| Property | Value / Description | Impact on Drug Design |
| CAS Number | 132864-60-9 | Unique identifier for procurement.[1][2] |
| Formula | C₁₁H₂₂N₂ | MW: 182.31 g/mol (Free Base).[1][2][3] |
| Appearance | Colorless to pale yellow oil | Hygroscopic; often handled as HCl salt.[1][2] |
| Basicity (Calc.) | N1 (Tertiary): pKa ~8.6 N4 (Primary): pKa ~10.2 | N1 protonation drives solubility; N4 is the reactive handle.[1][2] |
| LogP (Calc.) | ~1.8 | Optimal range for CNS and peripheral penetration.[1][2] |
| Sterics | Cyclopentyl group | Provides bulk to fill hydrophobic pockets without the rigidity of aromatic rings.[1][2] |
Storage & Stability[1][2]
-
Storage: Store at +4°C under inert atmosphere (Argon/Nitrogen). The free amine absorbs CO₂ from air to form carbamates/carbonates.[1][2]
-
Stability: Stable in solution (DMSO, MeOH) for 24 hours. Long-term storage in solution is not recommended due to potential oxidation of the secondary carbon alpha to the tertiary amine.[1][2]
Synthetic Utility & Applications
Pharmacophore Logic
The (1-cyclopentylpiperidin-4-yl)methanamine motif is a "privileged structure" found in inhibitors of PARP-1 , HDAC , and GPCR ligands (e.g., Muscarinic, Chemokine receptors).[1]
-
Solvent-Exposed Tail: In kinase and PARP inhibitors, this group often extends into the solvent front.[1][2] The protonated tertiary amine forms salt bridges with surface residues, improving solubility of otherwise insoluble aromatic cores.[1][2]
-
Conformational Restriction: Unlike linear diethylamine chains, the piperidine ring restricts the conformational entropy of the basic nitrogen, reducing the energy penalty upon binding.
Visualizing the Workflow
The following diagram illustrates the standard workflow for incorporating this building block into a drug scaffold.
Figure 1: Synthetic integration pathways.[1][2] The primary amine serves as the exclusive nucleophile due to the steric bulk and lack of protons on the tertiary piperidine nitrogen.
Experimental Protocols
Protocol A: Preparation of the Building Block
If the compound is not purchased, it can be synthesized from 4-aminomethylpiperidine (N-Boc protected).
Objective: Install the cyclopentyl group via Reductive Amination.
-
Reagents:
-
Procedure:
-
Dissolve N-Boc-4-(aminomethyl)piperidine in DCM (0.1 M).
-
Add Cyclopentanone and Acetic Acid.[1][2] Stir for 30 min at Room Temperature (RT) to form the imine.
-
Add STAB portion-wise.[1][2] Stir overnight at RT under Nitrogen.
-
Deprotection: Treat the crude intermediate with 4M HCl in Dioxane or TFA/DCM (1:1) to remove the Boc group (if the starting material was protected at the primary amine).[1][2] Note: If starting with 4-aminomethylpiperidine (unprotected), the secondary amine (piperidine) reacts preferentially over the primary amine due to the higher nucleophilicity of the secondary amine in the absence of steric hindrance, but selectivity can be difficult. Using N-Boc protection on the primary amine is recommended.[1]
-
-
Purification:
Protocol B: Amide Coupling (General Procedure)
Context: Attaching the building block to a carboxylic acid drug core (e.g., for PARP inhibition).[1][2]
-
Reagents:
-
Step-by-Step:
-
Activation: Dissolve the Carboxylic Acid in DMF (0.1 M). Add DIPEA and HATU. Stir for 5–10 minutes. The solution should turn slightly yellow.[1][2][4]
-
Addition: Add (1-Cyclopentylpiperidin-4-yl)methanamine (dissolved in minimal DMF).
-
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for M+1 peak).[1][2]
-
Work-up: Dilute with EtOAc. Wash with water (3x) and brine (1x).[1][2] Critical: Do not wash with acidic solutions (1N HCl) as the basic piperidine will protonate and the product will partition into the aqueous layer.[1][2]
-
Alternative Work-up (for polar products): Evaporate DMF directly and purify via Prep-HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid).[1][2]
-
Protocol C: Biological Assay Buffer Prep
Context: Handling the compound for in vitro assays (IC50 determination).
-
Stock Solution: Dissolve the HCl salt in 100% DMSO to make a 10 mM stock.
-
Solubility Check: The free base is lipophilic.[1][2] If precipitation occurs upon dilution into aqueous buffer (PBS), ensure the buffer pH is < 7.4 or add 0.1% BSA/Tween-20 to maintain solubility.[1][2]
-
Stoichiometry: Ensure the final concentration of DMSO in the cell assay does not exceed 0.5% (v/v).
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in Coupling | Tertiary amine interference | Ensure DIPEA equivalents are sufficient (3-4 eq) to neutralize the HCl salt of the starting material.[1][2] |
| Product in Aqueous Layer | Product is too basic | During extraction, keep the aqueous phase pH > 10 using sat.[1] Na₂CO₃.[1][2][4] Extract with DCM/IPA (3:1) if EtOAc fails.[1][2] |
| Impurity: Bis-alkylation | Reductive amination selectivity | Use the N-Boc protected primary amine during the cyclopentyl installation step.[1][2] |
References
-
PARP-1 Inhibitor Synthesis: Penning, T. D., et al. "3-oxo-2,3-dihydro-1H-isoindole-4-carboxamides with selective PARP-1 inhibition."[1][2][5] US Patent 8,765,972. (2014).[1][2]
-
HDAC Inhibitor Derivatives: "Naphthalenyloxypropenyl derivatives having inhibitory activity against histone deacetylase."[1][2] WO Patent 2008054154A1. (2008).[1][2]
-
Bacterial ATP Synthase Inhibitors: "Amine Basicity of Quinoline ATP Synthase Inhibitors Drives Antibacterial Activity."[1][2] ACS Medicinal Chemistry Letters. (2023).[1][2] [1][2]
-
Chemical Properties: PubChem Compound Summary for CID 1354315-59-5 (Analog). [1][2]
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- 2. [1-(Cyclohexylmethyl)pyrrolidin-2-yl]methanamine | C12H24N2 | CID 21268496 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. US8765972B2 - 3-oxo-2,3-dihydro-1H-isoindole-4-carboxamides with selective PARP-1 inhibition - Google Patents [patents.google.com]
Application Note: High-Throughput Screening with (1-cyclopentylpiperidin-4-yl)methanamine Libraries for Novel Modulator Discovery
Authored by: Gemini, Senior Application Scientist
Introduction & Scientific Rationale: The Strategic Value of Privileged Scaffolds in HTS
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify starting points for new therapeutic agents.[1][2][3] The success of any HTS campaign is fundamentally linked to the quality and design of the compound library being screened. Rather than screening purely diverse collections, a highly effective strategy involves the use of libraries built around "privileged scaffolds"—molecular frameworks known to bind to specific families of biological targets.
The (1-cyclopentylpiperidin-4-yl)methanamine core represents such a privileged scaffold. Its three-dimensional structure, combining a rigid cyclopentyl group with a flexible piperidine ring, presents a unique topology that is well-suited for interaction with challenging targets like G-Protein Coupled Receptors (GPCRs) and certain kinases.[4] The primary amine provides a key interaction point and a vector for chemical diversification, allowing for the creation of a focused library with broad potential for biological activity.
This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the design, execution, and analysis of an HTS campaign utilizing a (1-cyclopentylpiperidin-4-yl)methanamine-based library. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and self-validating workflow from library synthesis to validated hit.
The Foundation: Library Design, Synthesis, and Quality Control
The integrity of the chemical library is the bedrock of the entire screening effort. A well-designed library maximizes chemical diversity around the core scaffold while maintaining favorable physicochemical properties.
Rationale for the (1-cyclopentylpiperidin-4-yl)methanamine Scaffold
The choice of this scaffold is deliberate. The piperidine ring is a common motif in many approved drugs, valued for its ability to confer aqueous solubility and present substituents in defined three-dimensional vectors. The cyclopentyl group adds lipophilicity and steric bulk, which can enhance binding affinity and selectivity. The exocyclic methanamine serves as a versatile chemical handle for combinatorial synthesis, allowing for the exploration of a wide range of chemical space through amide bond formation or reductive amination.
Caption: Core scaffold and potential points for chemical diversification.
Protocol 1: General Strategy for Parallel Library Synthesis
This protocol outlines a generalized, high-throughput approach to library synthesis based on the core scaffold.[5] The goal is to efficiently generate a library of sufficient size and diversity for screening.
Methodology:
-
Scaffold Preparation: Begin with the common intermediate, (1-cyclopentylpiperidin-4-yl)methanamine, prepared in bulk and quality-controlled for purity (>98%).
-
Reaction Plate Setup: Distribute the stock solution of the core scaffold into a 96-well reaction block.
-
Diversification via Amide Coupling:
-
To each well, add a unique carboxylic acid from a pre-selected building block collection.
-
Add a suitable coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIEA).
-
Seal the reaction block and agitate at room temperature for 12-18 hours.
-
-
Workup and Purification:
-
Perform a parallel liquid-liquid extraction to remove excess reagents.
-
Purify the library members using high-throughput mass-directed preparative HPLC. This step is critical for removing byproducts and ensuring high-purity compounds.
-
-
Quality Control (QC) and Plating:
-
Analyze each purified compound for identity (LC-MS) and purity (UPLC-UV/ELSD).
-
Accurately determine the concentration of each compound via a quantitative method (e.g., qNMR or UV spectroscopy).
-
Format the final library into 384-well screening plates at a standard concentration (e.g., 10 mM in 100% DMSO).
-
Library Quality Control Standards
Adherence to strict QC standards is non-negotiable. It prevents wasted resources on screening impure or incorrect compounds.
| Parameter | Method | Acceptance Criteria | Rationale |
| Identity | LC-MS | Measured Mass ± 0.5 Da of Expected Mass | Confirms the correct molecule was synthesized. |
| Purity | UPLC-UV/ELSD | ≥ 95% | Minimizes the risk of false positives from impurities. |
| Concentration | qNMR / UV Spec | ± 10% of Target Concentration | Ensures accurate final assay concentrations for reliable dose-response analysis. |
| Solubility | Visual or Nephelometry | No precipitation in DMSO | Prevents compound precipitation in stock plates, which leads to inaccurate dispensing. |
HTS Assay Development: A Focus on GPCR Calcium Mobilization
Given the structural properties of the piperidine scaffold, G-Protein Coupled Receptors (GPCRs) are a highly relevant target class.[4][6] We will detail the development of a cell-based calcium mobilization assay, a robust and widely used HTS method for monitoring the activity of GPCRs that couple through the Gαq signaling pathway.[7][8]
Caption: Simplified Gαq signaling pathway leading to calcium mobilization.
Protocol 2: Calcium Mobilization Assay Miniaturization and Validation
Objective: To develop a robust, miniaturized assay in a 384-well format suitable for HTS, ensuring a Z'-factor > 0.5.[9]
Materials:
-
CHO-K1 cells stably expressing the target Gαq-coupled GPCR.
-
Assay Buffer: HBSS supplemented with 20 mM HEPES and 2.5 mM Probenecid, pH 7.4.
-
Calcium-sensitive dye (e.g., Fluo-8 AM).
-
Known agonist (Positive Control).
-
Known antagonist or buffer (Negative Control).
-
384-well black, clear-bottom assay plates.
-
FLIPR Tetra or similar kinetic plate reader.
Methodology:
-
Cell Plating: Seed the engineered CHO-K1 cells into 384-well plates at a predetermined density (e.g., 10,000 cells/well) in 25 µL of growth medium. Incubate overnight at 37°C, 5% CO₂.
-
Dye Loading: The next day, remove the growth medium and add 20 µL of assay buffer containing the calcium-sensitive dye. Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark. This allows for de-esterification of the dye inside the cells.
-
Assay Validation (Z'-Factor Determination):
-
Prepare a source plate containing controls. Designate 16 wells for the positive control (agonist at EC₈₀ concentration) and 16 wells for the negative control (buffer with 0.1% DMSO).
-
Place the cell plate and the control source plate into the kinetic plate reader.
-
Initiate reading, establishing a stable baseline fluorescence for 10-20 seconds.
-
The instrument will automatically add 10 µL from the control plate to the cell plate.
-
Continue reading the kinetic fluorescence response for 90-180 seconds.
-
-
Z'-Factor Calculation: Calculate the Z'-factor using the maximum signal from the positive control wells (max) and the signal from the negative control wells (min).
Formula:Z' = 1 - ( (3 * (SD_max + SD_min)) / |Mean_max - Mean_min| )
A Z'-factor > 0.5 indicates excellent assay quality suitable for an HTS campaign.
| Control | Mean Max Fluorescence | Std. Deviation (SD) | Calculated Z'-Factor |
| Positive (Agonist) | 55,000 RFU | 2,100 | 0.72 |
| Negative (DMSO) | 8,000 RFU | 950 |
Executing the HTS Campaign: A Workflow for Efficiency and Precision
The primary screen is a fully automated process designed to test every compound in the library under identical conditions.[3][10]
Caption: The automated High-Throughput Screening (HTS) workflow.
Protocol 3: Primary HTS Campaign
Objective: To screen the entire (1-cyclopentylpiperidin-4-yl)methanamine library at a single concentration to identify primary "hits."
Instrumentation:
-
Acoustic liquid handler (e.g., Echo) for low-volume compound transfer.
-
Automated plate handling system (robotics).
-
Kinetic plate reader (e.g., FLIPR Tetra).
Methodology:
-
Plate Preparation: Prepare dye-loaded cell plates as described in Protocol 2.
-
Compound Transfer: Use an acoustic liquid handler to transfer a small volume (e.g., 10-50 nL) of each library compound from the source plates to the assay plates. This minimizes the final DMSO concentration (typically ≤ 0.1%), which is crucial for maintaining cell health. Each plate must include columns dedicated to positive and negative controls for plate-by-plate QC.
-
Reading: Immediately transfer the assay plates to the kinetic plate reader and perform the kinetic read as established during assay development.
-
Data Acquisition: Raw kinetic data for each well is automatically captured and uploaded to a central database (LIMS).
From Data to Decisions: Hit Confirmation and Validation
Raw HTS data is not the end of the story. A rigorous, multi-step process is required to filter out false positives and confirm the activity of genuine hits.[11]
Primary Data Analysis and Hit Selection
For each plate, the Z'-factor is calculated to ensure data quality. The raw data from each well is then normalized against the plate-specific controls. A common and robust method for hit selection is the Z-score, which measures how many standard deviations a compound's signal is from the mean of the negative controls.[12][13]
Formula:Z-score = (Value_compound - Mean_negative_controls) / SD_negative_controls
A typical hit threshold is a Z-score ≥ 3, indicating a signal that is significantly above the baseline noise of the assay.
Protocol 4: Hit Confirmation and Dose-Response
Objective: To confirm the activity of primary hits and determine their potency (EC₅₀ or IC₅₀).
Methodology:
-
Hit Re-selection ("Cherry-Picking"): From the primary hit list, select all compounds meeting the hit criteria.
-
Re-synthesis or Re-order: It is best practice to use a freshly sourced or re-synthesized powder sample of the hit compound to rule out degradation or contamination of the original library sample.
-
Dose-Response Plating: Create a 10-point, 3-fold serial dilution series for each confirmed hit, typically starting from a top concentration of 20-50 µM.
-
Assay Execution: Test these dilution series in the validated assay, running each plate in triplicate.
-
Curve Fitting: Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
| Compound ID | Top Conc. (µM) | EC₅₀ (µM) | Hill Slope | R² |
| Hit A-123 | 30 | 0.45 | 1.1 | 0.992 |
| Hit B-456 | 30 | 2.1 | 0.9 | 0.987 |
Hit Validation and Triage
The final step is to triage the confirmed hits to eliminate those with undesirable properties.[14]
-
Promiscuity/Frequent Hitters: Cross-reference hits against historical screening data. Compounds that are active across numerous, unrelated assays are likely non-specific and should be deprioritized.[14]
-
Assay Interference: Perform counter-screens to identify compounds that interfere with the detection method (e.g., auto-fluorescence).
-
Preliminary SAR: Analyze the structure-activity relationships (SAR) of the confirmed hits.[9] If multiple structurally related compounds from the library are active, it increases confidence that the activity is due to a specific interaction with the target.[14]
Conclusion
The use of focused libraries built upon privileged scaffolds like (1-cyclopentylpiperidin-4-yl)methanamine provides a powerful and efficient route to discovering novel biological modulators. By integrating rational library design, robust assay development with stringent QC metrics like the Z'-factor, and a systematic workflow for hit confirmation and validation, researchers can significantly increase the probability of a successful HTS campaign. This self-validating approach ensures that the final list of validated hits represents genuine, potent, and tractable starting points for a successful drug discovery program.
References
-
High throughput screening of small molecule library: procedure, challenges and future. (2016). Journal of Pharmaceutical Sciences and Research. [Link]
-
High-Throughput Screening & Discovery. Southern Research. [Link]
-
GPCR Functional Cell-based Assays. GenScript. [Link]
-
Disubstituted 1-aryl-4-aminopiperidine library synthesis using computational drug design and high-throughput batch and flow technologies. (2011). Journal of Combinatorial Chemistry. [Link]
-
High-throughput screening. Wikipedia. [Link]
-
A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Future Medicinal Chemistry. [Link]
-
Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford Academic. [Link]
-
Analysis of HTS data. Cambridge MedChem Consulting. [Link]
-
Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. (2014). Probe Reports. [Link]
-
High throughput screening techniques in the pharmaceutical industry. (2024). YouTube. [Link]
-
High-throughput screening of small-molecules libraries identified antibacterials against clinically relevant multidrug-resistant A. baumannii and K. pneumoniae. (2023). Nature Communications. [Link]
-
High Throughput Screening (HTS) in Identification New Ligands and Drugable Targets of G Protein-Coupled Receptors (GPCRs). (2012). Current Pharmaceutical Biotechnology. [Link]
-
Advances in G Protein-Coupled Receptor High-throughput Screening. (2022). Current Opinion in Chemical Biology. [Link]
-
High-Throughput GPCR Assay Development. (2021). Agilent. [Link]
-
Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. (2022). Molecules. [Link]
-
High-Throughput Screening of GPCRs for Drug Discovery. Celtarys. [Link]
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- 5. Disubstituted 1-aryl-4-aminopiperidine library synthesis using computational drug design and high-throughput batch and flow technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. drugtargetreview.com [drugtargetreview.com]
Unlocking Cellular Mechanisms: (1-Cyclopentylpiperidin-4-yl)methanamine as a Versatile Chemical Probe Scaffold
Introduction: The Promise of a Novel Scaffold
In the intricate landscape of chemical biology and drug discovery, the development of novel chemical probes is paramount to elucidating complex biological processes and identifying novel therapeutic targets.[1][2][3][4][5] The piperidine moiety is a well-established privileged scaffold in medicinal chemistry, present in a wide array of clinically approved drugs targeting central nervous system disorders, cancer, and infectious diseases.[1][6][7][8] Its conformational flexibility and ability to engage in various molecular interactions make it an attractive starting point for probe development. The inclusion of a cyclopentyl group can enhance lipophilicity and metabolic stability, potentially improving cell permeability and target engagement.[9]
This document outlines the prospective use of (1-cyclopentylpiperidin-4-yl)methanamine as a foundational scaffold for the generation of a suite of chemical probes. Its primary amine provides a versatile chemical handle for the attachment of various reporter tags, such as fluorophores for cellular imaging or biotin for affinity purification-mass spectrometry (AP-MS) based target identification.[10][11][12] We present here a detailed guide for researchers, scientists, and drug development professionals on the design, synthesis, and application of (1-cyclopentylpiperidin-4-yl)methanamine-derived chemical probes.
Physicochemical Properties and Design Rationale
Before its functionalization, it is crucial to understand the basic properties of the parent molecule, (1-cyclopentylpiperidin-4-yl)methanamine.
| Property | Value | Source |
| Molecular Formula | C11H22N2 | PubChem |
| Molecular Weight | 182.31 g/mol | PubChem |
| XLogP3 | 2.2 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
The primary amine of (1-cyclopentylpiperidin-4-yl)methanamine is the key to its versatility as a chemical probe scaffold. This functional group is readily reactive with a variety of commercially available labeling reagents, allowing for a modular approach to probe synthesis.
PART 1: Synthesis of Functionalized Probes
The conversion of (1-cyclopentylpiperidin-4-yl)methanamine into functional chemical probes involves standard bioconjugation techniques targeting the primary amine. Below are detailed protocols for the synthesis of a fluorescently labeled probe and a biotinylated probe.
Protocol 1.1: Synthesis of a Fluorescent Probe via NHS Ester Coupling
This protocol describes the conjugation of (1-cyclopentylpiperidin-4-yl)methanamine with a commercially available N-hydroxysuccinimide (NHS) ester of a fluorophore (e.g., FITC, Rhodamine, or an Alexa Fluor dye).
Materials:
-
(1-cyclopentylpiperidin-4-yl)methanamine
-
Amine-reactive fluorophore (NHS ester)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC for purification
-
Mass spectrometer for characterization
Procedure:
-
Dissolution: Dissolve (1-cyclopentylpiperidin-4-yl)methanamine (1 equivalent) in anhydrous DMF.
-
Base Addition: Add TEA or DIPEA (2-3 equivalents) to the solution to act as a base.
-
Fluorophore Addition: Slowly add a solution of the amine-reactive fluorophore (1.1 equivalents) in anhydrous DMF to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours, protected from light.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Purification: Upon completion, purify the crude product by reverse-phase HPLC to isolate the fluorescently labeled probe.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and NMR.
Protocol 1.2: Synthesis of a Biotinylated Probe for Affinity Purification
This protocol details the conjugation of (1-cyclopentylpiperidin-4-yl)methanamine with an NHS-ester of biotin, creating a tool for pulldown assays and target identification.[13][14][15]
Materials:
-
(1-cyclopentylpiperidin-4-yl)methanamine
-
Biotin-NHS ester
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC for purification
-
Mass spectrometer for characterization
Procedure:
-
Dissolution: Dissolve (1-cyclopentylpiperidin-4-yl)methanamine (1 equivalent) in anhydrous DMF.
-
Base Addition: Add TEA or DIPEA (2-3 equivalents) to the solution.
-
Biotinylation Reagent Addition: Slowly add a solution of Biotin-NHS ester (1.1 equivalents) in anhydrous DMF to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 2-6 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Purification: Purify the crude product by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the biotinylated probe by mass spectrometry and NMR.
PART 2: Application in Cellular and Biochemical Assays
The synthesized probes can be employed in a variety of assays to investigate cellular processes and identify molecular targets.
Application 2.1: Cellular Imaging with Fluorescent Probes
The fluorescently labeled (1-cyclopentylpiperidin-4-yl)methanamine can be used to visualize its subcellular localization and potential accumulation in specific organelles.[16][17][18][19][20]
Protocol 2.1.1: Live-Cell Imaging
Materials:
-
Fluorescently labeled (1-cyclopentylpiperidin-4-yl)methanamine probe
-
Cells of interest cultured on glass-bottom dishes
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes and allow them to adhere overnight.
-
Probe Preparation: Prepare a stock solution of the fluorescent probe in DMSO. Dilute the stock solution to the desired final concentration in pre-warmed complete cell culture medium.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the fluorescent probe.
-
Incubation: Incubate the cells for the desired time (e.g., 30 minutes to 4 hours) at 37°C in a CO2 incubator.
-
Washing: Gently wash the cells twice with pre-warmed PBS to remove excess probe.
-
Imaging: Add fresh, pre-warmed complete medium or PBS to the cells and image using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
Caption: Workflow for live-cell imaging with a fluorescent probe.
Application 2.2: Target Identification via Affinity Purification-Mass Spectrometry (AP-MS)
The biotinylated probe can be used to isolate its binding partners from cell lysates, which can then be identified by mass spectrometry.[14][21][22][23][24]
Protocol 2.2.1: Pulldown Assay
Materials:
-
Biotinylated (1-cyclopentylpiperidin-4-yl)methanamine probe
-
Control compound (unbiotinylated (1-cyclopentylpiperidin-4-yl)methanamine)
-
Cell lysate
-
Streptavidin-coated magnetic beads
-
Lysis buffer
-
Wash buffer
-
Elution buffer
-
Magnetic rack
Procedure:
-
Lysate Preparation: Prepare a cell lysate from the cells of interest using a suitable lysis buffer.
-
Bead Preparation: Wash the streptavidin-coated magnetic beads with wash buffer.
-
Probe Incubation: Incubate the cell lysate with the biotinylated probe or the control compound for 2-4 hours at 4°C with gentle rotation.
-
Bead Incubation: Add the pre-washed streptavidin beads to the lysate and incubate for another 1-2 hours at 4°C.
-
Washing: Place the tubes on a magnetic rack and discard the supernatant. Wash the beads extensively with wash buffer to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads using an appropriate elution buffer (e.g., by boiling in SDS-PAGE sample buffer).
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by silver staining or proceed with sample preparation for mass spectrometry.
Caption: Workflow for a pulldown assay using a biotinylated probe.
Protocol 2.2.2: On-Bead Digestion for Mass Spectrometry
Materials:
-
Protein-bound beads from the pulldown assay
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin
-
Ammonium bicarbonate buffer
Procedure:
-
Denaturation and Reduction: Resuspend the beads in a solution of urea and ammonium bicarbonate buffer. Add DTT and incubate to reduce disulfide bonds.
-
Alkylation: Add IAA to alkylate the reduced cysteines. Perform this step in the dark.
-
Digestion: Dilute the urea concentration and add trypsin. Incubate overnight at 37°C to digest the proteins into peptides.
-
Peptide Collection: Centrifuge the sample and collect the supernatant containing the peptides.
-
Desalting: Desalt the peptides using a C18 StageTip or similar device.
-
LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify the proteins from the MS/MS spectra. Compare the results from the biotinylated probe sample to the control sample to identify specific binding partners.
PART 3: Data Interpretation and Validation
Cellular Imaging:
-
Localization: The subcellular localization of the fluorescent probe can provide clues about its potential targets. For example, accumulation in the mitochondria might suggest an effect on cellular respiration.
-
Controls: It is essential to include controls, such as cells treated with the unconjugated fluorophore, to ensure that the observed localization is due to the (1-cyclopentylpiperidin-4-yl)methanamine moiety.
Affinity Purification-Mass Spectrometry:
-
Specificity: True binding partners should be significantly enriched in the sample treated with the biotinylated probe compared to the control sample (unbiotinylated compound).
-
Validation: Candidate target proteins identified by AP-MS should be validated using orthogonal methods, such as Western blotting, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) with the unmodified (1-cyclopentylpiperidin-4-yl)methanamine.
Conclusion and Future Directions
(1-cyclopentylpiperidin-4-yl)methanamine represents a promising and versatile scaffold for the development of novel chemical probes. The straightforward derivatization of its primary amine allows for the creation of a suite of tools for cellular imaging and target identification. The protocols outlined in this document provide a comprehensive guide for the synthesis and application of these probes. Future work should focus on the detailed characterization of the biological activity of the parent compound to guide the rational design of second-generation probes with improved potency and selectivity.
References
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Studley, J. (n.d.). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Retrieved from [Link]
-
PubChem. (n.d.). [1-(4-Methoxypiperidin-1-yl)cyclopentyl]methanamine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). [1-(Piperidin-1-yl)cyclohexyl]methanamine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Cyclopentenone. National Center for Biotechnology Information. Retrieved from [Link]
-
American Elements. (n.d.). (1-cyclopropylpiperidin-4-yl)methanamine. Retrieved from [Link]
-
Needham, J., et al. (2016). Design and Synthesis of a Biotinylated Chemical Probe for Detecting the Molecular Targets of an Inhibitor of the Production of the Pseudomonas aeruginosa Virulence Factor Pyocyanin. ACS Chemical Biology, 11(7), 1855-1862. [Link]
-
Lee, S., et al. (2023). Optimization of Biotinylated RNA or DNA Pull-Down Assays for Detection of Binding Proteins: Examples of IRP1, IRP2, HuR, AUF1, and Nrf2. International Journal of Molecular Sciences, 24(4), 3604. [Link]
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Belfield, K. D., et al. (2009). Amine-Reactive Fluorene Probes: Synthesis, Optical Characterization, Bioconjugation, and Two-Photon Fluorescence Imaging. Journal of the American Chemical Society, 131(1), 35-43. [Link]
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Bas, D., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 116892. [Link]
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Nolan, E. M., & Lippard, S. J. (2008). Fluorescent Probes and Labels for Cellular Imaging. Current Opinion in Chemical Biology, 12(4), 409-416. [Link]
-
Warner, K. D., et al. (2018). Insights into the development of chemical probes for RNA. Wiley Interdisciplinary Reviews: RNA, 9(6), e1493. [Link]
-
Liu, Y., et al. (2024). β-alkoxy enones for biocompatible primary amine conjugation. iScience, 27(7), 109995. [Link]
-
Creative Biogene. (n.d.). Amine-Based Conjugation. Retrieved from [Link]
-
ResearchGate. (n.d.). Biotinylated Primary Amines. Retrieved from [Link]
-
StainsFile. (n.d.). Fluorescent Live Cell Imaging. Retrieved from [Link]
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Lemp, M. W., & Siriwardena, A. H. (2007). Peptide biotinylation with amine-reactive esters: differential side chain reactivity. Bioconjugate Chemistry, 18(2), 488-494. [Link]
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Vereshchagin, A. N., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1018. [Link]
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Application Notes and Protocols for the Synthesis of Novel Sigma-1 Receptor Antagonists from Piperidine Precursors
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the rational design, synthesis, and pharmacological evaluation of novel sigma-1 (σ1) receptor antagonists derived from piperidine precursors. This document is structured to provide not only step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring a deep understanding of the underlying principles.
Introduction: The Sigma-1 Receptor as a Therapeutic Target
The sigma-1 receptor (σ1R) is a unique, ligand-operated intracellular chaperone protein primarily located at the endoplasmic reticulum (ER) associated with the mitochondrial membrane (MAM).[1][2] It is implicated in a wide array of cellular functions, including the modulation of intracellular calcium signaling, ion channel activity, and the ER stress response.[3][4][5] The dysregulation of σ1R has been linked to a variety of neurological and psychiatric disorders, such as neuropathic pain, neurodegenerative diseases (including Alzheimer's and Parkinson's disease), and addiction, making it a compelling target for therapeutic intervention.[2][4][6]
Sigma-1 receptor antagonists have shown promise in preclinical models for treating these conditions.[7][8][9] The piperidine scaffold is a privileged structure in medicinal chemistry and has been identified as a key pharmacophore for high-affinity σ1R ligands.[7][10][11] This guide will focus on the synthesis and characterization of novel piperidine-based σ1R antagonists.
Signaling Pathways and Mechanism of Action
The σ1R exerts its effects through protein-protein interactions. In a resting state, it is bound to the chaperone BiP (binding immunoglobulin protein). Upon stimulation by ligands or cellular stress, σ1R dissociates from BiP and can then interact with various client proteins, including ion channels and receptors, to modulate their function.[4] Antagonists are thought to lock the receptor in an inactive conformation, preventing these downstream interactions.
Caption: Simplified signaling pathway of the sigma-1 receptor.
Synthesis of Piperidine-Based Sigma-1 Receptor Antagonists
The synthesis of functionalized piperidines is a cornerstone of medicinal chemistry.[12][13][14][15] One-pot multicomponent reactions are particularly advantageous for generating molecular diversity efficiently.[12] Below are two representative protocols for the synthesis of piperidine precursors and their subsequent functionalization to yield potential σ1R antagonists.
Protocol 1: Four-Component Synthesis of Piperid-4-ones
This protocol describes a one-pot synthesis of 2,6-disubstituted nonsymmetrical piperid-4-ones, which serve as versatile intermediates.[12]
Rationale: This method allows for the rapid assembly of the core piperidine ring with multiple points for diversification, which is crucial for exploring structure-activity relationships (SAR).[16]
Caption: Workflow for the four-component synthesis of piperid-4-ones.
Materials:
-
Tosyl imine (1.0 equiv)
-
Methanol (MeOH)
-
Titanium tetrachloride (TiCl₄)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask and standard glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the tosyl imine (1.0 equiv) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add titanium tetrachloride (TiCl₄) to the solution while stirring.
-
Add methanol and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[12]
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: N-Arylation of Piperidine Intermediates
This protocol describes the subsequent functionalization of the piperidine nitrogen, a critical step for modulating σ1R affinity and selectivity.[11][17]
Rationale: The nature of the substituent on the piperidine nitrogen is a key determinant of binding affinity and functional activity (agonist vs. antagonist) at the σ1 receptor.[18][19]
Materials:
-
Piperid-4-one intermediate from Protocol 1 (1.0 equiv)
-
Aryl halide (e.g., 4-fluorobenzyl bromide, 1.2 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Acetonitrile (ACN)
-
Round-bottom flask and standard glassware
Procedure:
-
To a solution of the piperid-4-one intermediate (1.0 equiv) in acetonitrile, add the aryl halide (1.2 equiv) and potassium carbonate (2.0 equiv).
-
Heat the reaction mixture to reflux (approximately 82 °C) and stir for 4-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Pharmacological Evaluation of Novel Antagonists
A hierarchical approach is recommended for the comprehensive evaluation of novel σ1R ligands, progressing from in vitro binding assays to in vivo models of disease.[20]
Caption: General experimental workflow for σ1R ligand testing.
In Vitro Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity (Ki) of a test compound for the σ1R and its selectivity over other receptors, such as the sigma-2 receptor (σ2R).[21][22][23]
Protocol: σ1 Receptor Competitive Binding Assay
Rationale: This assay quantifies the ability of a novel compound to displace a known high-affinity radioligand from the σ1R, thereby determining its binding affinity.
Materials:
-
Guinea pig brain membrane homogenate (source of σ1R)[24]
-
Test compounds (novel piperidine derivatives)
-
Haloperidol (for determining non-specific binding)[25]
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well plates
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the assay buffer, guinea pig brain membrane homogenate (typically 20-40 µg of protein), and the test compound at various concentrations.
-
Add -pentazocine at a concentration near its Kd (e.g., 1-5 nM).
-
For non-specific binding, add a high concentration of haloperidol (e.g., 10 µM) instead of the test compound.
-
Incubate the plate at 37°C for 120 minutes.[25]
-
Terminate the incubation by rapid filtration through glass fiber filters (e.g., GF/B) and wash with ice-cold assay buffer.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the Ki values using the Cheng-Prusoff equation.
In Vivo Models for Efficacy Testing
Once a compound has demonstrated high affinity and selectivity for the σ1R in vitro, its efficacy must be evaluated in relevant animal models of disease. For σ1R antagonists, models of neuropathic pain are commonly used.[8][26][27]
Protocol: Chronic Constriction Injury (CCI) Model of Neuropathic Pain
Rationale: The CCI model is a widely accepted rodent model of neuropathic pain that mimics many of the symptoms observed in humans, including mechanical allodynia.[27][28]
Materials:
-
Adult male Sprague-Dawley rats or C57BL/6 mice
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Chromic gut sutures
-
Test compound and vehicle
-
Von Frey filaments (for assessing mechanical allodynia)
Procedure:
-
Anesthetize the animal and expose the sciatic nerve in the mid-thigh region.
-
Loosely tie four ligatures with chromic gut suture around the sciatic nerve.
-
Close the incision and allow the animal to recover for 7-14 days to allow for the development of neuropathic pain.
-
Assess baseline mechanical allodynia using von Frey filaments to determine the paw withdrawal threshold.
-
Administer the test compound or vehicle (e.g., intraperitoneally or orally).
-
Measure the paw withdrawal threshold at various time points after drug administration.
-
A significant increase in the paw withdrawal threshold compared to the vehicle-treated group indicates an analgesic effect.[7][9][29]
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Binding Affinities of Novel Piperidine Derivatives for σ1 and σ2 Receptors
| Compound ID | R-group (Piperidine-N) | Aromatic Moiety (Ar) | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ2/σ1) |
| 1a | Methyl | 4-Fluorophenyl | 5.2 | 850 | 163 |
| 1b | Ethyl | 4-Fluorophenyl | 12.8 | 1200 | 94 |
| 2a | Methyl | 2-Thienyl | 8.9 | 980 | 110 |
| Control | Haloperidol | - | 2.1 | 3.5 | 1.7 |
Data are representative and for illustrative purposes only.
Interpretation: The data in Table 1 would allow for the elucidation of SAR. For example, comparing compounds 1a and 1b would indicate the effect of the N-alkyl substituent size on σ1R affinity. A higher selectivity ratio is generally desirable to minimize off-target effects.
Conclusion and Future Directions
The synthesis and evaluation of novel sigma-1 receptor antagonists from piperidine precursors represent a promising avenue for the development of new therapeutics for a range of CNS disorders. The protocols and workflows detailed in these application notes provide a robust framework for the identification and characterization of lead compounds. Future work should focus on optimizing the pharmacokinetic properties of high-affinity antagonists to improve their drug-like characteristics and translational potential.
References
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Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Publications. Available at: [Link]
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Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. Usiena air. Available at: [Link]
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Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders. PubMed. Available at: [Link]
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Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed. Available at: [Link]
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DEVELOPMENT OF PHENOXYALKYLPIPERIDINES AS HIGH-AFFINITY SIGMA-1 (s1) RECEPTOR LIGANDS WITH POTENT ANTI-AMNESIC ACTIVITY. IRIS. Available at: [Link]
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Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use. MDPI. Available at: [Link]
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Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. RSC Publishing. Available at: [Link]
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Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use. PMC. Available at: [Link]
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Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers. Available at: [Link]
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Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. MDPI. Available at: [Link]
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Application Notes and Protocols for (1-cyclopentylpiperidin-4-yl)methanamine in Combinatorial Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Cyclopentylpiperidine Scaffold
In the landscape of modern medicinal chemistry, the piperidine ring stands out as a "privileged scaffold," a structural motif frequently found in approved drugs and bioactive molecules.[1][2] Its prevalence is due to a combination of desirable properties: it imparts favorable pharmacokinetic profiles, enhances metabolic stability, and provides a three-dimensional architecture that can be readily modified to explore chemical space.[3][] The specific building block, (1-cyclopentylpiperidin-4-yl)methanamine, offers a unique combination of features for combinatorial library synthesis. The primary amine serves as a versatile handle for a variety of chemical transformations, while the N-cyclopentyl group provides a lipophilic element that can influence binding interactions and ADME (absorption, distribution, metabolism, and excretion) properties. This application note provides a detailed guide to leveraging this building block in combinatorial chemistry workflows to generate diverse libraries of potential therapeutic agents.
Physicochemical and Safety Profile
A thorough understanding of the building block's properties and handling requirements is paramount for successful and safe experimentation.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C11H22N2 | PubChemLite |
| Molecular Weight | 182.31 g/mol | PubChemLite |
| XlogP (predicted) | 1.3 | PubChemLite |
| Monoisotopic Mass | 182.1783 Da | PubChemLite |
| Appearance | Likely a liquid or low-melting solid | [5] |
| Solubility | Expected to be soluble in polar organic solvents | [5] |
| Stability | Generally stable, but sensitive to strong acids and bases | [5] |
Safety and Handling
-
Hazard Statements: Assumed to be harmful if swallowed, in contact with skin, or inhaled. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[5][6][7][8]
-
Precautionary Measures:
-
Handle in a well-ventilated area, preferably a chemical fume hood.[6]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6]
-
Wash hands and any exposed skin thoroughly after handling.
-
Store in a tightly closed container in a cool, dry place.[6]
-
Core Reactions for Library Synthesis
The primary amine of (1-cyclopentylpiperidin-4-yl)methanamine is a nucleophilic handle that can readily participate in several key reactions for building combinatorial libraries. The following sections provide detailed, field-tested protocols for its use in amide bond formation, reductive amination, and urea/thiourea synthesis.
Workflow for Parallel Library Synthesis
The following diagram illustrates a general workflow for the parallel synthesis of a chemical library using (1-cyclopentylpiperidin-4-yl)methanamine as a core building block.
Caption: General workflow for parallel library synthesis.
Detailed Protocols
Parallel Amide Library Synthesis
Amide bond formation is one of the most frequently used reactions in medicinal chemistry.[6] This protocol describes a solution-phase parallel synthesis approach using a carbodiimide coupling agent.
Rationale: This method is chosen for its reliability and broad substrate scope. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide, simplifying purification as the urea byproduct can be removed with an aqueous wash. The addition of an activating agent like 1-hydroxybenzotriazole (HOBt) can suppress side reactions and improve yields.
Experimental Protocol:
-
Reagent Stock Solution Preparation:
-
Prepare a 0.5 M solution of (1-cyclopentylpiperidin-4-yl)methanamine in anhydrous dichloromethane (DCM).
-
Prepare a 0.5 M solution of a diverse set of carboxylic acids (R-COOH) in anhydrous DCM in separate vials.
-
Prepare a 0.6 M solution of EDC and a 0.6 M solution of HOBt in anhydrous N,N-dimethylformamide (DMF).
-
Prepare a 1.0 M solution of N,N-diisopropylethylamine (DIPEA) in anhydrous DCM.
-
-
Reaction Setup (in a 96-well reaction block):
-
To each well, add 200 µL (0.1 mmol) of the (1-cyclopentylpiperidin-4-yl)methanamine stock solution.
-
Add 200 µL (0.1 mmol) of a unique carboxylic acid stock solution to each corresponding well.
-
Add 200 µL (0.12 mmol) of the EDC/HOBt stock solution to each well.
-
Add 120 µL (0.12 mmol) of the DIPEA stock solution to each well.
-
-
Reaction Execution:
-
Seal the reaction block and shake at room temperature for 16-24 hours.
-
-
Work-up and Purification:
-
Quench the reactions by adding 500 µL of water to each well.
-
Extract each well with 2 x 500 µL of DCM.
-
Combine the organic layers for each reaction and wash with 500 µL of saturated aqueous sodium bicarbonate solution, followed by 500 µL of brine.
-
Dry the organic layers over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude amides via automated parallel flash chromatography or preparative HPLC.
-
-
Analysis:
Caption: Workflow for parallel amide library synthesis.
Parallel Reductive Amination Library Synthesis
Reductive amination is a powerful method for forming C-N bonds and is widely used to introduce diversity into chemical libraries.[11] This protocol utilizes sodium triacetoxyborohydride (STAB), a mild and selective reducing agent.
Rationale: STAB is particularly effective for reductive aminations as it is less basic than other borohydrides and can be used in a one-pot procedure.[12] It is selective for the reduction of the intermediate iminium ion in the presence of the starting aldehyde or ketone.
Experimental Protocol:
-
Reagent Stock Solution Preparation:
-
Prepare a 0.5 M solution of (1-cyclopentylpiperidin-4-yl)methanamine in 1,2-dichloroethane (DCE).
-
Prepare a 0.5 M solution of a diverse set of aldehydes or ketones in DCE in separate vials.
-
Prepare a 1.0 M solution of acetic acid in DCE.
-
-
Reaction Setup (in a 96-well reaction block):
-
To each well, add 200 µL (0.1 mmol) of the (1-cyclopentylpiperidin-4-yl)methanamine stock solution.
-
Add 200 µL (0.1 mmol) of a unique aldehyde or ketone stock solution to each corresponding well.
-
Add 20 µL (0.02 mmol) of the acetic acid stock solution to each well to catalyze imine formation.
-
Stir the mixture at room temperature for 1 hour.
-
Add 42.4 mg (0.2 mmol) of solid sodium triacetoxyborohydride to each well.
-
-
Reaction Execution:
-
Seal the reaction block and shake at room temperature for 16-24 hours.
-
-
Work-up and Purification:
-
Quench the reactions by the slow addition of 500 µL of saturated aqueous sodium bicarbonate solution to each well.
-
Extract each well with 2 x 500 µL of DCM.
-
Combine the organic layers and wash with 500 µL of brine.
-
Dry the organic layers over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude secondary amines via automated parallel flash chromatography or by using a scavenger resin to remove unreacted aldehyde.[8]
-
-
Analysis:
-
Characterize each purified compound by LC-MS to confirm identity and purity.[13]
-
Caption: Workflow for parallel reductive amination.
Parallel Urea and Thiourea Library Synthesis
Urea and thiourea moieties are prevalent in many bioactive compounds and can act as effective hydrogen bond donors and acceptors.[14] This protocol describes the synthesis of a urea library from isocyanates. A similar protocol can be followed for thioureas using isothiocyanates.
Rationale: The reaction of a primary amine with an isocyanate is a highly efficient and generally clean reaction that proceeds without the need for a catalyst, making it ideal for parallel synthesis.[15]
Experimental Protocol:
-
Reagent Stock Solution Preparation:
-
Prepare a 0.5 M solution of (1-cyclopentylpiperidin-4-yl)methanamine in anhydrous tetrahydrofuran (THF).
-
Prepare a 0.5 M solution of a diverse set of isocyanates (R-NCO) in anhydrous THF in separate vials.
-
-
Reaction Setup (in a 96-well reaction block):
-
To each well, add 200 µL (0.1 mmol) of the (1-cyclopentylpiperidin-4-yl)methanamine stock solution.
-
Add 200 µL (0.1 mmol) of a unique isocyanate stock solution to each corresponding well at 0 °C.
-
-
Reaction Execution:
-
Allow the reaction mixture to warm to room temperature and shake for 4-8 hours.
-
-
Work-up and Purification:
-
Concentrate the reaction mixtures in vacuo.
-
If the product precipitates, it can be isolated by filtration and washed with a cold non-polar solvent like diethyl ether or hexane.
-
If the product is soluble, dissolve the residue in a minimal amount of DCM and purify by flash chromatography.
-
-
Analysis:
-
Characterize each purified compound by LC-MS and/or NMR to confirm identity and purity.
-
Caption: Workflow for parallel urea library synthesis.
Conclusion
(1-cyclopentylpiperidin-4-yl)methanamine is a valuable and versatile building block for combinatorial chemistry. Its primary amine functionality allows for its incorporation into a wide array of molecular scaffolds through robust and well-established chemical transformations. The protocols provided herein offer a starting point for the efficient generation of diverse chemical libraries, which can significantly accelerate the drug discovery process. As with any combinatorial synthesis campaign, careful optimization of reaction conditions and purification strategies for specific substrate combinations may be necessary to achieve optimal results.
References
-
Gilson, M. K., & G-Protein Coupled Receptors (GPCRs) in Drug Discovery. (2017). Typical combinatorial synthesis procedures: (a) amide library based on coupling carboxylic acids to primary amines. ResearchGate. [Link]
- Li, Y., et al. (2004). A High-Throughput Purification System Using an Accelerated Retention Window Approach.
- Bhattacharyya, S. (1999). Multi-step Split Synthesis on the TridentTM: Parallel Solution-Phase Synthesis of Urea and Amide Library. Molecular Diversity, 4, 319-322.
- Kassel, D. B. (2001). Analysis and screening of combinatorial libraries using mass spectrometry. Chemical Reviews, 101(2), 255-267.
- van der Burg, W. J., et al. (2019). High Resolution Mass Spectrometry for Rapid Characterization of Combinatorial Peptide Libraries. Journal of the American Society for Mass Spectrometry, 30(8), 1464-1472.
- O'Donnell, C. J., et al. (2021). Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Molecules, 26(16), 4983.
- Donohoe, T. J., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 282, 116933.
-
PubChemLite. (n.d.). (1-cyclopentylpiperidin-4-yl)methanamine. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
- Johnson, J. A., & Lippard, S. J. (2020). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. Accounts of Chemical Research, 53(3), 617-627.
- Han, Y., & Kim, H. (2001). Liquid-phase parallel synthesis of ureas. Tetrahedron Letters, 42(30), 5087-5089.
-
University of Rochester Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
- Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40.
- Chen, Q.-S., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5(01), e1-e14.
- Ghosh, A. K., & Brindisi, M. (2010). Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions. Organic Letters, 12(6), 1240-1243.
-
PubChemLite. (n.d.). (1-cyclopentylpiperidin-4-yl)methanamine. Retrieved from [Link]
- Google Patents. (n.d.). Process for the synthesis of urea.
- Winger, B. E., & Campa, M. J. (1998). Rapid characterization of combinatorial libraries using electrospray ionization Fourier transform ion cyclotron resonance mass spectrometry. Journal of the American Society for Mass Spectrometry, 9(11), 1141-1149.
-
Wikipedia. (n.d.). Combinatorial chemistry. Retrieved from [Link]
-
PubChem. (n.d.). [1-(4-Methoxypiperidin-1-yl)cyclopentyl]methanamine. Retrieved from [Link]
- Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189.
- Dong, J., et al. (2020). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. The Journal of Organic Chemistry, 85(15), 9687-9696.
-
PharmaTutor. (2017). COMBINATORIAL CHEMISTRY - MODERN SYNTHESIS APPROACH. Retrieved from [Link]
-
MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
- Tiwari, L., et al. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. Green Chemistry, 20(13), 2948-2953.
Sources
- 1. Purification of combinatorial libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 3. m.youtube.com [m.youtube.com]
- 5. Buy (1-Cyclopropylpiperidin-4-yl)methanamine (EVT-2631460) | 1225472-72-9; 1354315-59-5 [evitachem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. sciforum.net [sciforum.net]
- 9. Analysis and screening of combinatorial libraries using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Purification [chem.rochester.edu]
Troubleshooting & Optimization
Technical Support Center: (1-Cyclopentylpiperidin-4-yl)methanamine Stability & Handling
[1]
Executive Technical Overview
(1-Cyclopentylpiperidin-4-yl)methanamine is a bifunctional amine building block containing a secondary piperidine ring substituted with a cyclopentyl group and a primary aminomethyl group.[1] Its chemical stability is compromised by three primary vectors: oxidative degradation , atmospheric carbonation , and hygroscopic deliquescence (particularly in salt forms).
Key Compound Data
| Property | Detail |
| CAS Number | 132864-60-9 |
| Formula | C₁₁H₂₂N₂ |
| Molecular Weight | 182.31 g/mol |
| pKa (Predicted) | ~10.5 (Primary amine), ~9.0 (Tertiary amine) |
| Physical State | Viscous oil or low-melting solid (Free Base) |
| Critical Sensitivity | Air (CO₂), Moisture, Light |
Degradation Pathways & Mechanism
The following diagram illustrates the causality between environmental exposure and the specific degradation products users often encounter (e.g., "gummy" solids or yellow discoloration).
Figure 1: Primary degradation and stabilization pathways.[1] The formation of carbamates is the most immediate stability threat to the free base.
Troubleshooting Guide (Q&A)
Issue 1: Physical State Change (Solid to Gum)
Q: I stored the free base in a screw-cap vial, but after a week, the white solid has turned into a sticky, gummy residue. Is it degraded?
A: Likely, yes, but it is reversible.
Diagnosis: This is a classic symptom of carbamate formation .[1] The primary amine group (
-
Do not discard. The parent molecule is intact.
-
Acid Wash: Dissolve the gum in a solvent (e.g., Dichloromethane) and wash with dilute NaOH (to regenerate free base) or treat directly with HCl in dioxane/ether to precipitate the stable hydrochloride salt. The CO₂ will evolve as gas during acidification.
-
Future Prevention: Store the free base strictly under Argon or Nitrogen. Tape-seal vials with Parafilm.[1]
Issue 2: Discoloration (Yellowing)
Q: My sample was originally colorless but has developed a yellow tint. Does this affect biological activity?
A: It indicates early-stage oxidation.[1] Diagnosis: Amines are electron-rich and susceptible to oxidation.[1] The tertiary nitrogen in the piperidine ring can form N-oxides , while the primary amine can form imines upon reaction with trace aldehydes or autoxidation. Impact: While the bulk purity may still be >95%, trace oxidation products can be cytotoxic or interfere with sensitive biological assays. Protocol:
-
For Synthesis: If purity is >95% by NMR, use as is.
-
For Bioassays: Re-purify via flash column chromatography (DCM/MeOH/NH₃) or recrystallize the salt form.
Issue 3: Solubility & Hygroscopicity
Q: The HCl salt is difficult to weigh because it clumps on the spatula. How do I handle this?
A: The salt is hygroscopic.
Diagnosis: The dihydrochloride salt (
-
Weighing: Allow the container to equilibrate to room temperature before opening to prevent condensation. Weigh quickly or use a glovebox/glovebag.
-
Correction: If critical quantitative accuracy is needed, perform a Water Content Analysis (Karl Fischer) and adjust the molecular weight in your calculations.
-
Correction Factor =
[1]
-
Stability Comparison: Free Base vs. Salt
| Feature | Free Base | Dihydrochloride Salt (2HCl) |
| CAS | 132864-60-9 | Varies by stoichiometry |
| Storage Temp | 2–8°C (Short term), -20°C (Long term) | Room Temp (Dry) or 2–8°C |
| Atmosphere | Strict Inert Gas (Ar/N₂) | Desiccator recommended |
| Hygroscopicity | Moderate (forms carbamate) | High (absorbs moisture) |
| CO₂ Sensitivity | Critical (Reacts instantly) | Stable (Protonated amines cannot react) |
| Preferred Use | Organic synthesis (nucleophile) | Aqueous buffers, Biological stock solutions |
Recommended Experimental Protocols
Protocol A: Long-Term Storage
To ensure shelf-life >12 months:
-
Container: Use amber glass vials with Teflon-lined caps.
-
Atmosphere: Purge headspace with Argon for 15-30 seconds before sealing.
-
Sealing: Wrap the cap junction with Parafilm or electrical tape.
-
Temperature: Store at -20°C.
-
Thawing: Always allow the vial to warm to room temperature in a desiccator before opening to prevent water condensation on the cold solid.
Protocol B: Converting "Gummy" Free Base to Stable Salt
If your free base has absorbed CO₂/water:
-
Dissolve the residue in a minimal amount of anhydrous Ethanol or Methanol.
-
Add 2.5 equivalents of HCl in Dioxane (4M) or HCl in Ether (2M) dropwise at 0°C.
-
Precipitate should form immediately.[1]
-
Dilute with Diethyl Ether or MTBE to maximize precipitation.
-
Filter the solid under a nitrogen blanket (to avoid moisture uptake during filtration).
-
Dry in a vacuum oven at 40°C over
or KOH pellets.
References
-
Chemical Identification: CAS 132864-60-9 matches 1-(1-Cyclopentylpiperidin-4-yl)methanamine.[1][2][]
-
Source:[1]
-
-
General Amine Stability: "Handling and Storage of Amines.
-
Source:[1]
-
-
Degradation Mechanisms: "Formation and toxicity of anesthetic degradation products" (Mechanism of haloalkene/amine interaction and stability). Annu Rev Pharmacol Toxicol.
-
Source:[1]
-
-
Hygroscopicity in Drug Development: "Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs."
-
Source:[1]
-
Validation & Comparative
The Nitrogen Switch: A Comparative Analysis of Piperidine vs. Piperazine Scaffolds in Lead Optimization
Executive Summary
In medicinal chemistry, the transition between piperidine and piperazine scaffolds is rarely arbitrary. It is a calculated "nitrogen switch" used to modulate lipophilicity (LogP), solubility, and metabolic vectors without drastically altering the steric bulk of the pharmacophore. This guide provides a technical comparison of these two privileged heterocycles, analyzing their physicochemical impact, synthetic utility, and safety profiles (hERG/metabolic stability) to support rational drug design decisions.[1]
Structural & Physicochemical Determinants[1][2][3][4][5][6][7][8]
The fundamental difference lies in the C4 vs. N4 substitution. While both rings adopt a chair conformation minimizing steric strain, the introduction of the second nitrogen in piperazine dramatically alters the electronic landscape.
Physicochemical Comparison Table
| Feature | Piperidine Scaffold | Piperazine Scaffold | Impact on Drug Design |
| Structure | Azacyclohexane (1 Nitrogen) | 1,4-Diazacyclohexane (2 Nitrogens) | Piperazine is a bioisostere with lower lipophilicity. |
| Lipophilicity ( | Baseline (Reference) | ~ -1.0 to -1.5 units lower | Piperazine improves water solubility significantly. |
| Basicity (pKa) | High (~10-11) | Dual: pKa₁ ~5.3, pKa₂ ~9.7 | Piperazine is less likely to be fully ionized at physiological pH compared to piperidine. |
| H-Bonding | 1 Acceptor / 1 Donor (if NH) | 2 Acceptors / 1-2 Donors | Piperazine offers an additional vector for H-bonding with solvent or target. |
| Vector Geometry | Defined exit vector at N1 (and C4) | Linear/defined exit vectors at N1 and N4 | Piperazine acts as a rigid, linear linker. |
Structural Visualization (Graphviz)
Figure 1: Comparative structural attributes impacting medicinal chemistry decisions.
Synthetic Utility: The "Linker" Advantage
Piperazine as a Bivalent Scaffold
Piperazine is chemically unique because it allows for facile bis-functionalization . It serves as a rigid spacer that can connect two aromatic systems.
-
Synthesis: The N-arylation of piperazine is highly efficient using Buchwald-Hartwig amination .[2]
-
Selectivity: Mono-arylation is easily achieved by using N-Boc-piperazine, followed by deprotection and a second coupling (e.g., reductive amination or SNAr) at the distal nitrogen.
Piperidine as a Terminal Cap
Piperidine is typically used as a terminal amine "cap." Functionalizing the C4 position is possible (e.g., 4-aminopiperidine) but requires more complex starting materials compared to the inherent symmetry of piperazine.
ADMET & Safety Profiles
hERG Toxicity & QT Prolongation
One of the most critical safety screens in early discovery is the hERG channel blockade, which leads to QT prolongation and arrhythmia.
-
The Pharmacophore: The hERG channel contains two aromatic residues (Phe656, Tyr652) that trap lipophilic, positively charged molecules.
-
Piperidine Risk: Highly lipophilic piperidines (e.g., Terfenadine) are classic hERG blockers because the basic amine interacts with the channel pore while the lipophilic tail anchors it.
-
Piperazine Mitigation: Switching to piperazine lowers the cLogP by ~1.5 units. This reduction in lipophilicity often decreases the affinity for the hydrophobic hERG binding pocket, potentially "rescuing" a lead series from cardiotoxicity [1].
Metabolic Stability[2][4][5][6][10][11]
-
Piperidine: The primary metabolic pathway is oxidative hydroxylation at the carbon atoms, particularly C3 or C4.
-
Piperazine: The ring is susceptible to N-oxidation or oxidative ring opening (cleavage of the C-C bond adjacent to the nitrogen).[3] While piperazine improves solubility, the electron-rich nitrogens can be "metabolic soft spots" requiring electron-withdrawing groups (EWGs) on the attached aromatics to reduce lability [2].
Experimental Protocols
Protocol A: Buchwald-Hartwig Amination (Piperazine Arylation)
Objective: Efficiently couple a piperazine scaffold to an aryl halide. This protocol uses a Pd-catalyst system optimized for secondary amines.
Materials:
-
Aryl Bromide (1.0 equiv)
-
N-Boc-Piperazine (1.2 equiv)
- (2 mol%)
-
BINAP or XPhos (4 mol%)
- (1.5 equiv)
-
Toluene (anhydrous)
Workflow:
-
Inert Atmosphere: Charge a flame-dried Schlenk tube with Aryl Bromide, N-Boc-Piperazine, and
. Purge with Argon. -
Catalyst Addition: Add
and Ligand. Add Toluene (0.2 M concentration relative to halide). -
Reaction: Heat to 80-100°C for 12-16 hours. Monitor by LC-MS for consumption of Aryl Bromide.
-
Workup: Cool to RT. Filter through a celite pad (eluting with EtOAc). Concentrate filtrate.[2]
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Self-Validation Check: If the yield is <50%, check the moisture content of Toluene (must be anhydrous) or switch the base to
Protocol B: LogD (Distribution Coefficient) Determination via Shake-Flask
Objective: Quantify the lipophilicity shift when switching from piperidine to piperazine.
Workflow:
-
Preparation: Prepare a saturated solution of the compound in octanol-saturated PBS buffer (pH 7.4).
-
Equilibration: Mix equal volumes of octanol and PBS buffer containing the compound. Shake vigorously for 1 hour at 25°C.
-
Separation: Centrifuge to separate phases.
-
Quantification: Analyze both phases using HPLC-UV.
-
Calculation:
.
Decision Framework (Lead Optimization)
Use this logic flow to determine when to deploy the "Nitrogen Switch."
Figure 2: Strategic decision matrix for scaffold selection in medicinal chemistry.
References
-
Gingrich, D. E., et al. (2003). "Design, synthesis, and biological evaluation of novel piperazine-based inhibitors." Journal of Medicinal Chemistry. Link
-
Testa, B., & Kramer, S. D. (2007). "The biochemistry of drug metabolism—an introduction: part 3. Reactions of metabolism and their mechanisms." Chemistry & Biodiversity. Link
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link
-
Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. Link
Sources
Comparative Guide: Validating Binding Affinity of (1-cyclopentylpiperidin-4-yl)methanamine Analogs
Executive Summary: The Pharmacophore Context
The (1-cyclopentylpiperidin-4-yl)methanamine scaffold represents a privileged pharmacophore in medicinal chemistry, predominantly utilized in the design of high-affinity antagonists for Chemokine Receptor 2 (CCR2) and CCR5 . This structural motif serves as a critical "left-hand" anchor, where the basic nitrogen of the piperidine ring typically interacts with a conserved glutamic acid residue (e.g., Glu291 in CCR2) in the receptor's transmembrane bundle, while the cyclopentyl group fills a hydrophobic sub-pocket.
Validating the binding affinity of analogs containing this scaffold requires a shift from simple equilibrium measurements (
This guide compares the industry-standard Radioligand Binding Assay (Scintillation Proximity Assay - SPA) against the kinetic-focused Surface Plasmon Resonance (SPR) , providing actionable protocols for validating your analogs against clinical reference standards like INCB3284 or Cenicriviroc .
Comparative Analysis: Radioligand (SPA) vs. Label-Free (SPR)[1]
For (1-cyclopentylpiperidin-4-yl)methanamine analogs, the choice of assay dictates the depth of pharmacological insight.
Comparison Matrix
| Feature | Method A: Radioligand Binding (SPA) | Method B: Surface Plasmon Resonance (SPR) |
| Primary Output | Equilibrium Dissociation Constant ( | Kinetic Rates ( |
| Throughput | High (384/1536-well plates) | Low to Medium (Sensor chip capacity) |
| Receptor State | Native membranes or whole cells | Purified, solubilized, or Nanodisc-embedded |
| Sensitivity | Extremely High (pM range) | Moderate (Requires high receptor density) |
| Mechanism Insight | Limited (Competitive vs. Non-competitive) | High (Allosteric effects, conformational changes) |
| Cost | High (Radioisotopes, waste disposal) | High (Sensor chips, instrument time) |
| Best For... | Primary Screening: Ranking potency of large libraries. | Lead Optimization: Selecting candidates with long residence times. |
Expert Insight: The "Residence Time" Imperative
While Radioligand binding is the gold standard for affinity, it often fails to predict in vivo efficacy for CCR2 antagonists. Research demonstrates that analogs with identical
Strategic Decision Logic
The following diagram illustrates the decision pathway for selecting the appropriate validation method based on your drug discovery stage.
Caption: Decision matrix for selecting validation modalities based on throughput needs vs. kinetic resolution requirements.
Experimental Protocols
Method A: Scintillation Proximity Assay (SPA) for CCR2 Affinity
Objective: Determine equilibrium binding affinity (
Reagents & Setup
-
Membranes: CHO-K1 or HEK293 cells overexpressing human CCR2b (approx. 5-10 µg protein/well).
-
Radioligand: [
I]-CCL2 (PerkinElmer/NEN), final conc. 0.1 nM. -
SPA Beads: Wheat Germ Agglutinin (WGA) PVT beads (binds glycosylated receptors).
-
Assay Buffer: 50 mM HEPES, 5 mM MgCl
, 1 mM CaCl , 0.5% BSA, pH 7.4. -
Reference: INCB3284 or BMS-741672 .
Step-by-Step Workflow
-
Preparation: Pre-incubate WGA-SPA beads (250 µ g/well ) with CCR2 membranes for 2 hours at 4°C to couple the receptor to the bead.
-
Compound Addition: Dispense 0.5 µL of test analog (in 100% DMSO) into a 384-well OptiPlate. Include:
-
Total Binding (TB): DMSO only.
-
Non-Specific Binding (NSB): 1 µM unlabeled CCL2 or high-affinity antagonist (e.g., INCB3284).
-
-
Reaction Assembly: Add 25 µL of Membrane-Bead mixture to the plate.
-
Ligand Addition: Add 25 µL of [
I]-CCL2 (0.1 nM final). -
Equilibrium: Incubate for 4 hours at Room Temperature (protected from light). Note: Piperidine analogs often have slow association rates; 4 hours ensures equilibrium.
-
Read: Centrifugation is not required. Read on a MicroBeta scintillation counter.
-
Calculation:
Convert to using the Cheng-Prusoff equation : .
Method B: Surface Plasmon Resonance (SPR) for Kinetics
Objective: Measure
Reagents & Setup
-
Instrument: Biacore T200 or 8K (Cytiva).
-
Sensor Chip: Series S Sensor Chip CM5 or L1 (for lipid capture).
-
Ligand (Target): Solubilized CCR2b (stabilized mutant) or CCR2-virus-like particles (VLPs).
-
Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20) + 1% DMSO.
Step-by-Step Workflow
-
Immobilization: Capture CCR2-VLPs onto an L1 chip to a density of ~3000-4000 RU. Stabilize with a brief injection of 10 mM NaOH if necessary to remove loosely bound lipids.
-
Startup Cycles: Inject running buffer 3-5 times to equilibrate the surface.
-
Single-Cycle Kinetics: Inject the (1-cyclopentylpiperidin-4-yl)methanamine analog at 5 increasing concentrations (e.g., 1.2, 3.7, 11, 33, 100 nM) without regeneration between injections.
-
Why? GPCRs are unstable; avoiding harsh regeneration preserves receptor activity.
-
-
Dissociation: After the highest concentration, allow a long dissociation phase (at least 1200 seconds) to accurately measure slow
. -
Analysis: Fit data to a 1:1 Langmuir binding model (or Two-State Reaction model if conformational change is suspected).
-
Validation Check: Ensure the
is theoretical consistent based on molecular weight ratio.
Data Interpretation & Reference Benchmarking
To validate your analogs, compare your data against established reference standards. The table below represents expected values for a high-quality analog in this class.
Comparative Data Table
| Compound | Assay | Residence Time (min) | Interpretation | |
| INCB3284 (Ref) | SPA (Radio) | 3.7 nM ( | N/A | Potent Reference Standard |
| BMS-741672 (Ref) | SPA (Radio) | 2.1 nM ( | N/A | High-Affinity Control |
| Analog X (Your Lead) | SPA (Radio) | 5.0 nM ( | N/A | Valid Hit: Affinity is comparable to clinical standards. |
| Analog X (Your Lead) | SPR (Kinetic) | 4.2 nM ( | 180 min | High Quality: Long residence time suggests superior in vivo efficacy potential. |
| Analog Y (Fail) | SPR (Kinetic) | 6.0 nM ( | 12 min | Poor Candidate: Despite good affinity, fast off-rate predicts poor receptor coverage. |
Visualizing the Workflow
Caption: Workflow for Scintillation Proximity Assay (SPA). The signal is generated only when the radioligand binds the bead-immobilized receptor.
References
-
Vertex Pharmaceuticals. "Potent heteroarylpiperidine and carboxyphenylpiperidine 1-alkyl-cyclopentane carboxamide CCR2 antagonists." Bioorganic & Medicinal Chemistry Letters.
-
Incyte Corporation. "Discovery of INCB3284, a potent, selective, and orally bioavailable human CCR2 antagonist." ACS Medicinal Chemistry Letters.
-
Leiden University. "Evaluation of (4-Arylpiperidin-1-yl)cyclopentanecarboxamides As High-Affinity and Long-Residence-Time Antagonists for the CCR2 Receptor." ChemMedChem.
-
Biosensing Instrument. "Technical Note 106: SPR Microscopy vs Radioligand Binding Analysis." Biosensing USA.
-
National Institutes of Health (NIH). "Screening for GPCR Ligands Using Surface Plasmon Resonance." Methods in Molecular Biology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
